1-Bromo-5-methoxy-2,4-dinitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-methoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWRIKZBWQUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398287 | |
| Record name | 1-Bromo-5-methoxy-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181995-71-1 | |
| Record name | 1-Bromo-5-methoxy-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for research and development.
Core Chemical Properties
| Property | This compound | 1-Bromo-2,4-dinitrobenzene (Analog) |
| Molecular Formula | C₇H₅BrN₂O₅[1] | C₆H₃BrN₂O₄[2][3] |
| Molecular Weight | 277.03 g/mol [4] | 247.00 g/mol [2][3] |
| Appearance | Yellow Solid[1] | Yellow Crystalline Solid[5] |
| Melting Point | Data not available | 71-73 °C[2][5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO (100 mg/ml)[1] | Partly miscible in water[5] |
| CAS Number | 181995-71-1[4] | 584-48-5[2][3] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, its synthesis can be inferred from standard nitration reactions of substituted bromobenzenes. The general approach would likely involve the nitration of a bromo-methoxy-benzene precursor.[6] The reactivity of this compound is dominated by the two electron-withdrawing nitro groups, which activate the benzene ring for nucleophilic aromatic substitution (SNAr).[6] The bromine atom serves as a good leaving group in such reactions. The methoxy group, being an electron-donating group, can also influence the regioselectivity of substitution reactions.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following represents a generalized protocol for the synthesis of a dinitrobromobenzene derivative, which could be adapted by researchers.
General Protocol for Nitration of a Brominated Aromatic Compound:
-
Dissolution: Dissolve the starting bromo-aromatic compound in a suitable solvent, such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.
-
Quenching: Pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dinitrobromobenzene derivative.
Signaling Pathway Inhibition: Targeting Endoplasmic Reticulum Oxidase 1 (ERO1)
A significant biological activity of this compound is its role as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[4][6] ERO1 is a key enzyme in the endoplasmic reticulum (ER) responsible for the formation of disulfide bonds in proteins, a critical step in their proper folding and maturation. The ERO1-PDI (Protein Disulfide Isomerase) pathway is a major source of oxidative stress in the ER.
The following diagram illustrates the ERO1-PDI pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing ERO1 Inhibition
The following workflow outlines a general experimental approach to confirm and characterize the inhibition of ERO1 by this compound.
Applications in Drug Development
The role of the ERO1-PDI pathway in various diseases, including cancer and neurodegenerative disorders, makes it an attractive target for therapeutic intervention.[6] By inhibiting ERO1, compounds like this compound can potentially modulate cellular responses to ER stress. This can be a valuable strategy in diseases where hyperactive protein folding and secretion contribute to pathology.
Potential Therapeutic Angles:
-
Oncology: In some cancers, tumor cells exhibit increased ER stress due to high rates of protein synthesis and secretion. Targeting ERO1 could selectively induce apoptosis in these stressed cancer cells.
-
Neurodegenerative Diseases: Misfolded protein aggregation is a hallmark of many neurodegenerative diseases. Modulating the ER folding environment through ERO1 inhibition could be a therapeutic approach.
-
Metabolic Diseases: ER stress is implicated in the pathogenesis of metabolic diseases like type 2 diabetes. ERO1 inhibitors could potentially alleviate this stress.
This compound serves as a valuable research tool for studying these pathways and for the initial stages of drug discovery. Its well-defined chemical structure makes it a suitable scaffold for the development of more potent and selective ERO1 inhibitors.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for 1-Bromo-2,4-dinitrobenzene, it should be handled with care. It is advisable to treat it as a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While direct experimental data is limited, the information on its known biological activity and the properties of analogous compounds offers a strong starting point for further investigation and application in scientific research.
References
- 1. ERO1-PDI Redox Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 181995-71-1 | Benchchem [benchchem.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene
CAS Number: 181995-71-1 (Note: The CAS number 64314-35-8 is not commonly associated with this compound)
Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene is a substituted aromatic compound featuring a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. Its chemical structure, particularly the presence of strong electron-withdrawing nitro groups, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. This reactivity profile makes it a compound of interest for chemical synthesis and as a potential probe in biochemical systems. Notably, it has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), suggesting its potential utility in studying protein folding and cellular redox homeostasis.[1][2] This guide provides a comprehensive overview of its known properties, predicted spectral data, and relevant experimental considerations.
Physicochemical and Spectral Data
Due to the limited availability of primary literature on this specific compound, some of the following data are predicted based on the analysis of structurally related molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₅ | [2] |
| Molecular Weight | 277.03 g/mol | [2] |
| Appearance | Yellow solid (supplied form) | [2] |
| Solubility | DMSO (100 mg/ml) | [2] |
| Storage | Store at -20°C under an inert atmosphere | [2] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons expected between 7.0 and 9.0 ppm (two distinct signals, likely doublets with meta-coupling). Methoxy protons (-OCH₃) expected as a sharp singlet around 3.8 to 4.0 ppm.[1] |
| ¹³C NMR | Carbons bearing the nitro and bromo groups are expected to be significantly downfield. The carbon attached to the methoxy group will be at a relatively upfield position compared to other substituted carbons. The methoxy carbon is predicted to be around 55-60 ppm.[1] |
| Infrared (IR) | Strong absorptions for asymmetric and symmetric stretching of the nitro groups (NO₂) in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Characteristic bands for C-H and C=C bonds of the aromatic ring.[1] |
Chemical Reactivity and Synthesis
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions relative to the bromine atom strongly activate the ring for nucleophilic attack. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The initial attack of a nucleophile is often the rate-determining step.[1]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Synthesis
General Experimental Protocol (Hypothetical):
The synthesis of a related isomer, 1-bromo-4-methoxy-2,3-dinitro-benzene, involves the nitration of 4-bromo-3-nitroanisole using a mixture of fuming nitric acid and sulfuric acid. A similar approach could likely be adapted for the synthesis of the title compound, starting from the appropriate isomer of bromo-methoxy-nitrobenzene or bromo-methoxy-benzene.
Example Protocol for a Related Compound (1-bromo-4-methoxy-2,3-dinitro-benzene):
-
4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol) is added to a reaction vessel.
-
A mixture of fuming nitric acid (40 ml) and sulfuric acid (6 ml) is prepared.
-
The nitrating mixture is added dropwise to the 4-bromo-3-nitroanisole.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The reaction is quenched by pouring it onto ice water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude material is purified by flash chromatography.
Biological Activity and Applications
Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)
This compound is a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1][2] It exhibits weaker activity against the mouse ERO1α isoform, with a reported IC₅₀ of 400 µM.[2] ERO1 is an enzyme responsible for the introduction of disulfide bonds into proteins during their folding in the endoplasmic reticulum. The mechanism of inhibition is predicted to involve the formation of adducts with thiol groups.[2]
Caption: Proposed inhibition of ERO1 by forming an inactive adduct.
Experimental Assays
While specific protocols using this compound are not detailed in the available literature, its activity as an ERO1 inhibitor would likely be assessed using assays that measure ERO1-dependent oxidation. An example of a relevant assay is the in vitro monitoring of thioredoxin-1 (Trx1) oxidation.[2]
General Workflow for an ERO1 Inhibition Assay:
Caption: A generalized workflow for assessing ERO1 inhibition.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related dinitrobenzene compounds are often classified as toxic and irritants. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a reactive aromatic compound with potential applications in medicinal chemistry and chemical biology, highlighted by its activity as an ERO1 inhibitor. Further research is needed to fully characterize its physicochemical properties, elucidate its biological mechanisms of action, and develop optimized synthetic protocols. The information presented in this guide provides a foundation for researchers and drug development professionals interested in this compound.
References
Spectroscopic and Mechanistic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-5-methoxy-2,4-dinitrobenzene, a compound of interest in biochemical research. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also details generalized experimental protocols for spectroscopic analysis and explores the compound's involvement in key chemical and biological pathways, including Nucleophilic Aromatic Substitution (SNAr) and the inhibition of yeast Endoplasmic Reticulum Oxidase 1 (ERO1). This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Introduction
This compound is a highly activated aromatic halide. The presence of two strongly electron-withdrawing nitro groups and a methoxy group on the benzene ring significantly influences its chemical reactivity and spectroscopic characteristics. This compound has gained attention as a chemical probe for investigating complex biochemical pathways, notably as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1)[1]. Understanding its spectroscopic signature is crucial for its identification, characterization, and application in various research contexts.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound is not widely available in public databases[1]. The following tables summarize the predicted spectroscopic data based on the known spectral properties of analogous compounds, such as 1-bromo-2,4-dinitrobenzene and 1-methoxy-2,4-dinitrobenzene.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons in the downfield region[1].
| Predicted ¹H NMR Data | |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-3 | ~8.8 |
| H-6 | ~7.5 |
| -OCH₃ | ~4.1 |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring and one signal for the methoxy group carbon.
| Predicted ¹³C NMR Data | |
| Solvent | CDCl₃ |
| Frequency | 100 MHz |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~115 |
| C-2 (C-NO₂) | ~148 |
| C-3 (C-H) | ~128 |
| C-4 (C-NO₂) | ~140 |
| C-5 (C-OCH₃) | ~160 |
| C-6 (C-H) | ~110 |
| -OCH₃ | ~57 |
IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro and methoxy functional groups[1].
| Predicted IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1560 - 1500 |
| NO₂ Symmetric Stretch | 1380 - 1335 |
| C-O Stretch (Aryl Ether) | 1275 - 1200 |
| C-H Aromatic Stretch | 3100 - 3000 |
| C=C Aromatic Stretch | 1600 - 1450 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ (⁷⁹Br) | 276 |
| [M]⁺ (⁸¹Br) | 278 |
| [M-NO₂]⁺ | 230, 232 |
| [M-OCH₃]⁺ | 245, 247 |
Experimental Protocols
Synthesis (General Procedure)
A plausible synthesis involves the nitration of a suitable precursor, such as 3-bromoanisole. A typical procedure would be:
-
Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture in an ice bath.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
-
Prepare a solid sample as a KBr pellet or a mull in Nujol.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Signaling Pathways and Logical Relationships
Nucleophilic Aromatic Substitution (SNAr) Pathway
This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex[1][2][3].
References
Spectroscopic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of 1-Bromo-5-methoxy-2,4-dinitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and logical visualizations to aid in the characterization of this compound.
Introduction
This compound is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its complex substitution pattern, featuring a bromine atom, a methoxy group, and two nitro groups, gives rise to a unique spectroscopic signature. Understanding its NMR and IR spectra is crucial for its identification, purity assessment, and for predicting its chemical behavior. This guide presents a detailed analysis of its expected spectral characteristics based on established spectroscopic principles and data from related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of the various functional groups on spectroscopic measurements.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H-3 |
| ~7.8 | s | 1H | H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-5 |
| ~148 | C-2 |
| ~140 | C-4 |
| ~130 | C-6 |
| ~120 | C-3 |
| ~115 | C-1 |
| ~58 | -OCH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1560-1500 | Strong | Asymmetric NO₂ stretch[1] |
| 1380-1335 | Strong | Symmetric NO₂ stretch[1] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1585 | Medium-Weak | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch |
| 1050-1000 | Medium | C-O-C stretch |
| ~750 | Strong | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra, based on standard laboratory practices for similar aromatic compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AVANCE 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the diamond crystal of the UATR accessory.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Format: Transmittance.
Data Processing:
-
Perform a background scan of the empty UATR accessory before running the sample.
-
The software automatically subtracts the background from the sample spectrum.
-
Identify and label the major absorption peaks.
Visualization of Structure-Spectra Relationships and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical connections between the molecular structure and its spectral features, as well as the experimental workflow.
Caption: Structure-Spectra Correlation Diagram.
Caption: Spectroscopic Experimental Workflow.
References
An In-depth Technical Guide on the Electron-withdrawing Effects in 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the electron-withdrawing effects in 1-Bromo-5-methoxy-2,4-dinitrobenzene. This molecule serves as a significant subject for studying nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry. The interplay of its substituent groups creates a unique electronic environment on the benzene ring, making it a valuable substrate for investigating reaction mechanisms and for the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively available in public databases, the following tables summarize the expected physicochemical properties and spectroscopic data based on the analysis of closely related compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O₅ |
| Molecular Weight | 293.03 g/mol |
| Appearance | Expected to be a pale yellow crystalline solid |
| Melting Point | Not reported; likely in the range of 80-120 °C |
| Solubility | Soluble in common organic solvents (e.g., acetone, DMSO, DMF) |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.8 | s | - |
| H-6 | ~7.5 | s | - |
| -OCH₃ | ~4.0 | s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~115 |
| C-2 (C-NO₂) | ~148 |
| C-3 (C-H) | ~128 |
| C-4 (C-NO₂) | ~145 |
| C-5 (C-OCH₃) | ~160 |
| C-6 (C-H) | ~110 |
| -OCH₃ | ~57 |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Asymmetric NO₂ Stretch | 1550-1520 | Strong |
| Symmetric NO₂ Stretch | 1350-1330 | Strong |
| C-O-C Stretch | 1280-1200 | Strong |
| C-Br Stretch | 680-550 | Medium |
Electron-withdrawing Effects and Reactivity
The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the two nitro groups and, to a lesser extent, the bromine atom. These effects are partially counteracted by the electron-donating methoxy group.
-
Nitro Groups (-NO₂): The two nitro groups at positions 2 and 4 are strong electron-withdrawing groups through both inductive (-I) and resonance (-M) effects. They significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
-
Bromine Atom (-Br): The bromine atom is an electron-withdrawing group through its inductive effect (-I) and a weak deactivator. It also serves as a good leaving group in nucleophilic aromatic substitution reactions.
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (+M) and a weakly electron-withdrawing group through induction (-I). The resonance effect increases electron density at the ortho and para positions, which in this molecule are already substituted. Its overall effect is to slightly modulate the high electrophilicity of the ring.
This combination of substituents makes the carbon atom attached to the bromine (C-1) the primary site for nucleophilic attack. The stability of the resulting Meisenheimer complex is a key factor in the facility of SNAr reactions.
Visualizing Electronic Effects and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts of substituent effects and reaction mechanisms.
Experimental Protocols
The following are detailed methodologies for the synthesis of a related compound and a general procedure for nucleophilic aromatic substitution, which can be adapted for this compound.
Synthesis of 1-Bromo-2,4-dinitrobenzene (Adapted for this compound)
This protocol is adapted from the synthesis of 1-bromo-2,4-dinitrobenzene and would require optimization for the target molecule. The starting material would be 3-bromoanisole.
Materials:
-
3-bromoanisole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ethanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 10 g of 3-bromoanisole to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-bromoanisole in sulfuric acid over a period of 1 hour, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
-
Dry the product under vacuum. Characterize by NMR and IR spectroscopy.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for reacting this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, DMF, DMSO)
-
Base (e.g., triethylamine, potassium carbonate, if necessary)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen solvent in a round-bottom flask.
-
Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution. If the amine is used as its salt, add 2-3 equivalents of a non-nucleophilic base.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times can range from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
This guide provides a foundational understanding of the electron-withdrawing effects and reactivity of this compound. The provided data and protocols, while based on analogous compounds, offer a strong starting point for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental validation is recommended for precise characterization and optimization of reaction conditions.
An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Synthesis via Electrophilic Aromatic Substitution and Subsequent Nucleophilic Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-5-methoxy-2,4-dinitrobenzene, focusing on its synthesis through electrophilic aromatic substitution and its primary role as a substrate in nucleophilic aromatic substitution reactions. While the highly deactivated nature of its aromatic ring makes it an unlikely candidate for direct electrophilic attack, understanding its synthesis is crucial to appreciating its chemical properties and applications.
Physicochemical and Spectroscopic Data
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrN₂O₅. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value / Description |
| Molecular Weight | 277.03 g/mol [1] |
| Appearance | Expected to be a yellow crystalline solid, similar to related dinitrobenzene compounds[2]. |
| Solubility | Likely soluble in common organic solvents, with partial miscibility in water[2]. |
| ¹H NMR Spectroscopy | The spectrum is expected to show two distinct signals for the aromatic protons in the downfield region (typically between 7.0 and 9.0 ppm) due to the strong electron-withdrawing effects of the substituents. A singlet for the methoxy group protons would appear more upfield.[1] |
| IR Spectroscopy | The infrared spectrum will be characterized by strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively[1]. Other bands would correspond to the C-O stretching of the methoxy group and C-H and C=C vibrations of the aromatic ring. |
Electronic Properties and Aromatic Reactivity
The reactivity of the benzene ring in this compound is dictated by the electronic effects of its substituents: one electron-donating group (methoxy) and three electron-withdrawing groups (two nitro groups and a bromine atom).
-
Electron-Withdrawing Groups (-NO₂, -Br): The two nitro groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects. The bromine atom also withdraws electron density inductively. These groups significantly reduce the electron density of the aromatic ring.[1]
-
Electron-Donating Group (-OCH₃): The methoxy group is an activating group, donating electron density to the ring through resonance. However, its activating effect is overcome by the combined deactivating effect of the two nitro groups and the bromine atom.
This strong deactivation makes the aromatic ring highly resistant to further electrophilic aromatic substitution (EAS), as it is electron-poor and therefore not readily attacked by electrophiles.[1] Conversely, this electron deficiency makes the ring highly susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitro groups, particularly those at the ortho and para positions relative to the leaving group (bromine), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thus facilitating the substitution.[1]
Synthesis via Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through a classic example of electrophilic aromatic substitution, specifically, the nitration of a less substituted benzene derivative. A plausible synthetic route involves the nitration of a bromo-methoxy-nitrobenzene precursor.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Nitration of 4-Bromo-3-nitroanisole
The following is a representative protocol for the nitration of a similar compound, which illustrates the general methodology.[3]
Materials:
-
4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol)
-
Fuming nitric acid (100%, 40 ml)
-
Sulfuric acid (95-98%, 6 ml)
-
Ethyl acetate
-
Cyclohexane
-
Ice water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of fuming nitric acid and sulfuric acid is prepared.
-
The 4-Bromo-3-nitroanisole is nitrated by the dropwise addition of the acid mixture.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The reaction mixture is then poured onto ice water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to dryness.
-
The crude product is purified by flash chromatography (ethyl acetate/cyclohexane) to yield the dinitrated product.
Quantitative Data for a Similar Nitration:
| Reactant | Product | Reagents | Yield | Reference |
| 4-Bromo-3-nitroanisole | 1-Bromo-4-methoxy-2,3-dinitrobenzene | HNO₃ / H₂SO₄ | 44% | [3] |
| Bromobenzene | 1-Bromo-2,4-dinitrobenzene | Nitrating agent in water | 94.8% | [4] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
As previously mentioned, the primary reactivity of this compound is as a substrate in SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine atom, which is a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1]
Caption: Generalized mechanism for SNAr of the title compound.
Experimental Protocol: Reaction with Pyrrolidine (Example)
The following protocol for the reaction of a similar dinitrobenzene derivative with pyrrolidine illustrates a typical SNAr procedure.[5]
Materials:
-
1-Bromo-2,4-dimethyl-5-nitrobenzene (12g, 52mmol)
-
Pyrrolidine (2.12ml)
-
DMF/DMA (180ml)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-Bromo-2,4-dimethyl-5-nitrobenzene and pyrrolidine in DMF/DMA is heated in a sealed tube at 120°C overnight.
-
The mixture is diluted with water and extracted with EtOAc.
-
The organic layer is dried with Na₂SO₄ and concentrated to obtain the crude product.
Applications in Research and Drug Development
This compound and related compounds are valuable tools in various scientific fields:
-
Chemical Probes: This compound has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), making it a useful chemical probe for studying complex biochemical pathways.[1]
-
Synthetic Building Blocks: As a versatile intermediate, it serves as a starting material for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]
-
Biochemical Assays: Related compounds like 1-bromo-2,4-dinitrobenzene are used as substrates in protein determination and in glutathione S-transferase (GST) assays to study enzyme activity.[2]
Conclusion
This compound presents a fascinating case of dual reactivity. While its electron-deficient aromatic ring makes it a prime substrate for nucleophilic aromatic substitution, its synthesis relies on the principles of electrophilic aromatic substitution. This technical guide has provided a detailed overview of its synthesis, electronic properties, reactivity, and applications, offering valuable insights for researchers and professionals in the chemical and biomedical sciences.
References
- 1. This compound | 181995-71-1 | Benchchem [benchchem.com]
- 2. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]
- 3. 1-Bromo-4-methoxy-2,3-dinitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 1-bromo-2,4-dinitrobenzene | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [wap.guidechem.com]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nucleophilic Aromatic Substitution (SNAr) mechanism, with a specific focus on dinitrobenzene substrates. Dinitrobenzenes are classic examples used to study and perform SNAr reactions due to the significant activation provided by the two electron-withdrawing nitro groups. This document delves into the core mechanistic principles, presents quantitative kinetic data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Concepts of the SNAr Mechanism
Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions proceed via a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs).
The presence of one or more nitro groups ortho and/or para to a leaving group dramatically increases the aromatic ring's susceptibility to nucleophilic attack.[1] These EWGs delocalize the negative charge of the intermediate, thereby stabilizing it.
The generally accepted mechanism for the SNAr reaction is a two-step process:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily lost in this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the leaving group. This step is usually fast.
Recent research has also suggested the possibility of a concerted mechanism in some SNAr reactions, where the formation of the new bond and the breaking of the old bond occur in a single step, bypassing a stable Meisenheimer intermediate.[3] However, for highly activated systems like dinitrobenzenes, the stepwise mechanism involving a distinct Meisenheimer complex is well-established.
The Meisenheimer Complex
The Meisenheimer complex is a key intermediate in the SNAr reaction. It is a negatively charged species where the nucleophile has added to the aromatic ring, and the negative charge is delocalized over the ring and, most importantly, onto the electron-withdrawing nitro groups.[2] The stability of the Meisenheimer complex is a crucial factor in the feasibility of an SNAr reaction. Stable, isolable Meisenheimer salts have been characterized, providing strong evidence for the stepwise mechanism.[2]
Factors Influencing SNAr Reactions
Several factors govern the rate and outcome of SNAr reactions with dinitrobenzenes:
-
Nature of the Leaving Group: The "element effect" in SNAr reactions is often counterintuitive compared to SN2 reactions. For many SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack (the rate-determining step).
-
Nature of the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. More potent nucleophiles will react faster. The relationship between nucleophile basicity and reaction rate can be explored through Brønsted plots.
-
Solvent Effects: The solvent can significantly influence the reaction rate by solvating the reactants and the transition state. Aprotic polar solvents are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Electronic Effects of Substituents: The presence and position of electron-withdrawing substituents on the aromatic ring have a profound impact on the reaction rate. Hammett plots can be used to quantify the electronic effects of substituents on the reactivity of dinitrobenzene derivatives.
Data Presentation: Quantitative Analysis of SNAr Reactions
The following tables summarize key quantitative data from the literature, providing a basis for comparing the reactivity of various dinitrobenzene substrates under different conditions.
Table 1: Second-Order Rate Constants (k) for the Reaction of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol at 25 °C
| Leaving Group (X) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| F | 3.50 | 79.5 |
| Cl | 0.044 | 1.0 |
| Br | 0.044 | 1.0 |
| I | 0.019 | 0.43 |
Data sourced from J. Org. Chem. 2012, 77, 18, 8135–8145.[2]
Table 2: Second-Order Rate Constants (k) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Various Amines in Acetonitrile at 25.0 °C
| Leaving Group (X) | Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |
| F | Piperidine | 3.86 x 10² |
| Cl | Piperidine | 4.35 |
| Br | Piperidine | 4.30 |
| I | Piperidine | 1.88 |
| F | Pyrrolidine | 1.21 x 10³ |
| Cl | Pyrrolidine | 14.5 |
| Br | Pyrrolidine | 14.2 |
| I | Pyrrolidine | 6.20 |
| F | Morpholine | 2.05 x 10¹ |
| Cl | Morpholine | 0.224 |
| Br | Morpholine | 0.220 |
| I | Morpholine | 0.096 |
Data compiled from J. Org. Chem. 2012, 77, 18, 8135–8145.[4]
Table 3: Second-Order Rate Constants (kNu) for the Reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with Anionic Nucleophiles in 80 mol% H₂O / 20 mol% DMSO at 25.0 °C
| Nucleophile | pKₐ of conjugate acid | Rate Constant (kNu, M⁻¹s⁻¹) |
| CN⁻ | 9.21 | 1.58 x 10⁻¹ |
| N₃⁻ | 4.72 | 2.51 x 10⁻² |
| PhS⁻ | 6.50 | 1.00 x 10¹ |
| OH⁻ | 15.7 | 4.47 x 10⁻³ |
| PhO⁻ | 9.99 | 1.26 x 10⁻² |
| 4-NO₂-PhO⁻ | 7.14 | 3.16 x 10⁻⁴ |
Data sourced from Can. J. Chem. 2015, 93, 1-6.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the SNAr of dinitrobenzenes.
Synthesis of a Dinitrobenzene Substrate: 2,4-Dinitrophenyl 4-Methylbenzenesulfonate
This protocol describes the synthesis of a dinitrobenzene derivative with a tosylate leaving group.
Materials:
-
2,4-Dinitrophenol
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethanol
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,4-dinitrophenol (1.0 eq) in chilled dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add 4-methylbenzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution.
-
Slowly add N,N-diisopropylethylamine (2.0 eq) dropwise to the reaction mixture.
-
Allow the solution to stir at room temperature for 24 hours under a nitrogen atmosphere.
-
After 24 hours, dilute the mixture with additional dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pale-yellow crystals of 2,4-dinitrophenyl 4-methylbenzenesulfonate.[6]
Kinetic Analysis of an SNAr Reaction by UV-Vis Spectroscopy: Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine
This protocol outlines the procedure for monitoring the kinetics of the reaction between 1-chloro-2,4-dinitrobenzene and piperidine using UV-Visible spectroscopy.
Materials and Equipment:
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Piperidine
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in methanol (e.g., 1.0 x 10⁻² M).
-
Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine (typically around 375 nm).
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the CDNB stock solution into the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the concentration of CDNB to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
-
Plot kobs versus the concentration of piperidine. The slope of this plot will give the second-order rate constant (k) for the reaction.[7][8]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the SNAr mechanism and experimental workflows.
Signaling Pathway: The SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr reactions.
Experimental Workflow: Kinetic Analysis using UV-Vis Spectroscopy
Caption: Workflow for kinetic analysis of an SNAr reaction.
Logical Relationship: Factors Affecting SNAr Reaction Rate
Caption: Key factors influencing the rate of SNAr reactions.
Conclusion
The nucleophilic aromatic substitution reaction of dinitrobenzenes is a cornerstone of organic chemistry, providing a robust method for the synthesis of a wide array of functionalized aromatic compounds. A thorough understanding of the underlying SNAr mechanism, particularly the role of the Meisenheimer complex and the factors that influence reaction kinetics, is essential for researchers, scientists, and professionals in drug development. The quantitative data and detailed experimental protocols presented in this guide offer a practical resource for the design, execution, and optimization of SNAr reactions involving dinitrobenzene substrates. The continued investigation into the nuances of this reaction, including the potential for concerted pathways, will undoubtedly lead to further advancements in synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of Meisenheimer Complexes with 1-Bromo-5-methoxy-2,4-dinitrobenzene
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of Meisenheimer complexes, a critical reactive intermediate in nucleophilic aromatic substitution (SNA r) reactions. Due to the limited availability of specific experimental data for 1-Bromo-5-methoxy-2,4-dinitrobenzene, this paper presents a detailed analysis of the well-studied and structurally analogous compound, 1-chloro-2,4-dinitrobenzene, reacting with sodium methoxide. This analogue serves as a representative model to elucidate the kinetic, thermodynamic, and spectroscopic characteristics of Meisenheimer complex formation. This guide includes a compilation of quantitative data, detailed experimental protocols for kinetic and spectroscopic analysis, and visualizations of the reaction pathway and experimental workflow, offering valuable insights for researchers in organic synthesis and drug development.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. A key feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] These complexes are adducts formed between an electron-deficient aromatic compound and a nucleophile.[1] The presence of strong electron-withdrawing groups, such as nitro groups, on the aromatic ring is crucial for the stabilization of the negative charge in the Meisenheimer complex.[2]
This compound is a highly activated aromatic substrate poised for SNAr reactions. The two nitro groups at positions 2 and 4 effectively withdraw electron density from the benzene ring, facilitating nucleophilic attack. The bromine atom serves as a good leaving group. While specific studies on the Meisenheimer complex of this particular molecule are not extensively documented in publicly available literature, its reactivity can be reliably inferred from closely related and thoroughly investigated analogues.
This guide focuses on the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide to form a Meisenheimer complex, providing a robust framework for understanding the analogous reaction with this compound.
Reaction Mechanism and Pathway
The SNAr reaction of a substituted nitroaromatic compound with a nucleophile proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is negatively charged and stabilized by the delocalization of this charge onto the electron-withdrawing nitro groups. The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.
References
1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene is publicly available. The following guide is compiled from data on structurally similar compounds, including 1-bromo-2,4-dinitrobenzene and other aromatic nitro compounds. All safety and handling procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work with this chemical.
Executive Summary
This compound is a specialized chemical probe used in biochemical research, notably as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1). Due to the presence of nitro groups and a bromine atom on an aromatic ring, this compound is predicted to be hazardous. This guide provides a comprehensive overview of the extrapolated safety and handling precautions necessary for the safe use of this compound in a laboratory setting. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols and logical workflows are provided.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to possess the following hazards.
Pictograms (Predicted):
Signal Word (Predicted): Danger
Predicted Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause an allergic skin reaction.
-
May be harmful to aquatic life with long-lasting effects.
Precautionary Statements (Recommended):
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
Physical and Chemical Properties
| Property | Data for this compound (Predicted) | Data for 1-Bromo-2,4-dinitrobenzene (Reference) |
| Molecular Formula | C₇H₅BrN₂O₅ | C₆H₃BrN₂O₄[2] |
| Molecular Weight | 277.03 g/mol | 247.00 g/mol [2] |
| Appearance | Solid (Predicted) | Yellow Crystalline Solid[3] |
| Melting Point | Not available | 71-73 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Partly miscible in water[3] |
Handling and Storage
4.1 Safe Handling:
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4][5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Procedural: Avoid the formation of dust and aerosols.[4] Use non-sparking tools and avoid sources of ignition, as polynitro aromatic compounds can be explosive.[5]
4.2 Safe Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Containers: Keep containers tightly closed and properly labeled.[4]
Emergency Procedures
5.1 First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
5.2 Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Risk Assessment: Before starting, perform a comprehensive risk assessment for all chemicals and procedures involved.
-
PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.
-
Work Area Preparation: Ensure the chemical fume hood is operational. Place an absorbent bench liner on the work surface.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial using a spatula. Avoid creating dust.
-
Solvent Addition: In the fume hood, add the appropriate solvent to the vial using a calibrated pipette.
-
Dissolution: Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a cool, dark, and well-ventilated area, following the storage guidelines in Section 4.2.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.
-
Cleanup: Wipe down the work area with an appropriate solvent and decontaminate all equipment used. Wash hands thoroughly.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Logic for selecting appropriate PPE.
References
Technical Guide: Material Safety Data Sheet for 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene (CAS No. 181995-71-1) is publicly available. The following information is compiled from data on structurally similar compounds and should be used as a guide for handling and safety procedures. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Chemical Identification and Physical Properties
This compound is a substituted aromatic compound. Its structure, featuring a bromine atom, a methoxy group, and two nitro groups on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 181995-71-1 |
| Molecular Formula | C₇H₅BrN₂O₅ |
| Molecular Weight | 277.03 g/mol |
| Appearance | Predicted to be a solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Hazard Identification and Safety Data
Based on data from analogous compounds such as 4-Bromo-2-nitroaniline and 2-Bromo-4,6-dinitroaniline, this compound is expected to be hazardous. The primary hazards are likely to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.
GHS Hazard Classification (Predicted)
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 |
Safety and Handling Precautions
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing nitro groups. The following is a general, hypothetical protocol for the reaction with a generic amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent).
-
Add the anhydrous solvent and stir until the starting material is fully dissolved.
-
Add the amine (1.2 equivalents) and the base (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for a typical SNAr reaction.
Signaling Pathways and Logical Relationships
The reactivity of this compound in SNAr reactions is governed by the electronic effects of its substituents. The nitro groups strongly withdraw electron density from the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles. The methoxy group, being an electron-donating group, can influence the regioselectivity of the reaction, although its effect is generally outweighed by the powerful nitro groups.
Logical relationship in the SNAr mechanism.
Firefighting and Disposal Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen bromide.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
-
Dispose of this chemical in accordance with federal, state, and local regulations.
-
It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.
Methodological & Application
Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene is a highly activated aromatic compound extensively utilized in organic synthesis as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the bromine atom significantly polarizes the carbon-bromine bond, rendering the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The methoxy group at the meta position further influences the reactivity and regioselectivity of these transformations.
These application notes provide an overview of the reactivity of this compound and detailed protocols for its application in SNAr reactions with various nucleophiles, which are crucial for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science.
Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] In the subsequent, typically rapid, elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.
Applications in Synthesis
The high reactivity of this compound makes it a valuable building block for the synthesis of a variety of substituted aromatic compounds. Common applications include:
-
Synthesis of N-Aryl Compounds: Reaction with primary and secondary amines provides straightforward access to N-substituted 5-methoxy-2,4-dinitroanilines, which are precursors to various dyes, pharmaceuticals, and agrochemicals.
-
Synthesis of Aryl Ethers: Reactions with alkoxides or phenoxides yield the corresponding aryl ethers, which are important structural motifs in many biologically active molecules.
-
Synthesis of Aryl Thioethers: Thiolates readily displace the bromide to form aryl thioethers, which have applications in materials science and as intermediates in organic synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data for representative SNAr reactions of a closely related substrate, 1,4-dimethoxy-2,5-dinitrobenzene, which serves as a good model for the expected reactivity of this compound.
| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Neat | Reflux, 2 h | 76 | [2][3][4][5] |
| Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | Neat | Reflux, 2 h | 82 | [2][3][4][5] |
Experimental Protocols
The following are detailed protocols for typical nucleophilic aromatic substitution reactions involving activated halonitrobenzenes. These can be adapted for reactions with this compound.
Protocol 1: General Procedure for the Reaction with Amines (e.g., Piperidine)
This protocol is adapted from the reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine and is expected to be applicable to this compound.[2][3][4][5]
Materials:
-
This compound
-
Piperidine
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add an excess of piperidine (e.g., 4.0 mmol).
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the red residue with ethyl acetate (20 mL).
-
Wash the organic layer with brine (3 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Product: N-(5-methoxy-2,4-dinitrophenyl)piperidine
Protocol 2: General Procedure for the Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol is based on the general procedure for the synthesis of 2,4-dinitroanisole from 1-chloro-2,4-dinitrobenzene.[6]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.
-
To a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Product: 1,5-Dimethoxy-2,4-dinitrobenzene
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. 5-METHOXY-2,4-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols: 1-Bromo-5-methoxy-2,4-dinitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as Erodoxin, is a valuable reagent and chemical probe in medicinal chemistry. Its highly electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of a diverse array of complex molecules. This reactivity profile allows for its use as a scaffold or building block in the development of targeted therapeutic agents. Notably, this compound has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), an enzyme involved in disulfide bond formation and protein folding.[1][2] Its ability to covalently modify thiol-containing proteins makes it a useful tool for probing enzymatic mechanisms and for the development of novel inhibitors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O₅ |
| Molecular Weight | 277.03 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO |
Applications in Medicinal Chemistry
Selective Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)
This compound has been identified as a cell-permeable, selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1][2] ERO1 is a flavin-dependent enzyme that catalyzes the formation of disulfide bonds in proteins within the endoplasmic reticulum. The inhibitory mechanism of this compound is predicted to involve the formation of a covalent thiol adduct with cysteine residues in the enzyme, thereby inactivating it.[1][2] This targeted inhibition of ERO1 can modulate cellular redox homeostasis and the unfolded protein response (UPR), making it a valuable tool for studying these pathways and a potential starting point for the development of therapeutics for diseases associated with ER stress, such as certain cancers and metabolic disorders.
Quantitative Data for ERO1 Inhibition
| Compound | Target | IC₅₀ |
| This compound (Erodoxin) | Mouse ERO1α | 400 µM[1][2] |
Scaffold for Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro groups on the aromatic ring of this compound activate the molecule towards nucleophilic attack, facilitating the displacement of the bromide leaving group. This makes it an excellent substrate for SNAr reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This versatility allows for the introduction of diverse functional groups and the construction of libraries of compounds for screening against various biological targets. The resulting diaryl ethers, thioethers, and substituted anilines are common motifs in medicinally active compounds.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Mammalian ERO1α Activity
This protocol describes a high-throughput assay to measure the inhibitory activity of this compound against mammalian ERO1α. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α-catalyzed oxidation of a substrate.
Materials:
-
Recombinant mouse ERO1α
-
Reduced bacterial thioredoxin (TrxA_red) (as a surrogate substrate)
-
Amplex™ UltraRed (AUR) reagent
-
Horseradish peroxidase (HRP)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, TrxA_red (e.g., 10 µM), HRP (e.g., 1 U/mL), and AUR (e.g., 50 µM).
-
Add varying concentrations of this compound (e.g., from 1 µM to 1 mM) to the wells of the microplate. Include a DMSO-only control.
-
Initiate the reaction by adding ERO1α (e.g., 100 nM final concentration) to all wells.
-
Immediately begin monitoring the increase in fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.
-
Record the fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Expected Outcome:
A dose-dependent decrease in the rate of fluorescence increase will be observed with increasing concentrations of this compound, indicating inhibition of ERO1α activity.
Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general procedure for the reaction of this compound with a generic amine nucleophile. The conditions can be adapted for other nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C) as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Expected Outcome:
The successful substitution of the bromine atom with the amine nucleophile, yielding a 1-(alkyl/aryl)amino-5-methoxy-2,4-dinitrobenzene derivative. Reaction yields will vary depending on the nucleophile and reaction conditions but are generally expected to be moderate to high.
Visualizations
Caption: Signaling pathway of ERO1-mediated disulfide bond formation and its inhibition.
Caption: Experimental workflow for the in vitro ERO1α inhibition assay.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from 1-Bromo-5-methoxy-2,4-dinitrobenzene. The methodologies focus on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling, which are fundamental in the construction of complex aromatic compounds used in medicinal chemistry.
Introduction
This compound is a versatile building block in organic synthesis. The presence of two electron-withdrawing nitro groups activates the benzene ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Dinitroaniline Derivatives
Nucleophilic aromatic substitution is a primary pathway for the functionalization of this compound. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. This method is particularly useful for the synthesis of N-aryl-5-methoxy-2,4-dinitroanilines, a class of compounds that has been investigated for various therapeutic applications, including as anti-parasitic agents. For instance, dinitroaniline derivatives have been studied for the treatment of cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum[1][2][3][4].
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-5-methoxy-2,4-dinitroaniline
This protocol describes the synthesis of a dinitroaniline derivative via the SNAr reaction of this compound with 4-aminophenol.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add 4-aminophenol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-(4-hydroxyphenyl)-5-methoxy-2,4-dinitroaniline.
Quantitative Data for SNAr Reactions
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various N-aryl-5-methoxy-2,4-dinitroaniline derivatives.
| Amine Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 5 | 85-95 |
| 4-Methylaniline | K₂CO₃ | DMF | 80 | 4 | 88-96 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| 4-Chloroaniline | K₂CO₃ | DMF | 80 | 6 | 80-90 |
| 4-Aminophenol | K₂CO₃ | DMF | 80 | 5 | 82-92 |
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 1-position, leading to the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents[5].
Experimental Protocol: Synthesis of 4-Aryl-1-methoxy-2,5-dinitrobenzene Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable Palladium catalyst
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent mixture)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1-methoxy-2,5-dinitrobenzene derivative.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes reaction conditions and expected yields for the coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 88-97 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-99 |
| 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75-85 |
| 2-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 24 | 60-75 |
Workflow for Synthesis and Screening of Dinitroaniline Derivatives
The following diagram illustrates a typical workflow for the synthesis of a library of dinitroaniline derivatives from this compound and their subsequent screening for biological activity, for example, against Cryptosporidium parvum.
Caption: Workflow for the synthesis and screening of dinitroaniline derivatives.
Signaling Pathway Inhibition by Pharmaceutical Intermediates
While the direct signaling pathway of this compound is not the primary focus, its derivatives can be designed to target specific biological pathways implicated in disease. For example, dinitroaniline compounds are known to act as microtubule inhibitors. The following diagram illustrates a simplified representation of how a synthesized dinitroaniline derivative might disrupt microtubule dynamics, a mechanism relevant to cancer chemotherapy and anti-parasitic drug action.
Caption: Inhibition of microtubule polymerization by a dinitroaniline derivative.
References
- 1. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anticryptosporidial activity of dinitroaniline herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5344-78-5|1-Bromo-4-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
Application Notes and Protocols: 1-Bromo-5-methoxy-2,4-dinitrobenzene in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene is a dinitrobromobenzene compound with potential applications in biochemical research. While its primary documented role is as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), its structural similarity to well-known enzyme substrates suggests broader utility.[1][2] This document provides detailed application notes and proposed protocols for the use of this compound as a substrate for Glutathione S-transferases (GSTs), a critical family of detoxification enzymes.
Due to the limited availability of direct studies on this compound as a GST substrate, the following protocols are adapted from established methods using the common GST substrate, 1-Chloro-2,4-dinitrobenzene (CDNB).[3][4][5][6][7][8] Researchers should consider these protocols as a starting point for assay development and optimization.
Principle of the GST Assay
Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of reduced glutathione (GSH) to electrophilic substrates. When this compound is used as the substrate, the reaction is expected to produce S-(5-methoxy-2,4-dinitrophenyl)glutathione. This conjugate, similar to the product formed from CDNB, is expected to absorb light at a wavelength of 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the GST activity in the sample.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O₅ | [1] |
| Molecular Weight | 277.03 g/mol | [2] |
| Solubility | DMSO (100 mg/ml) | [1] |
Table 2: Proposed Assay Conditions for GST Activity
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | Prepare stock in DMSO |
| Co-substrate | Reduced Glutathione (GSH) | Prepare fresh in assay buffer |
| Buffer | 0.1 M Potassium Phosphate, pH 6.5 | Optimal pH may vary for specific GST isozymes |
| Wavelength | 340 nm | Based on the expected product |
| Temperature | 25 °C | Can be adjusted based on enzyme stability |
Experimental Protocols
Protocol 1: Determination of GST Activity using this compound
Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
Potassium Phosphate buffer (0.1 M, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
Enzyme source (purified GST, cell lysate, tissue homogenate)
-
UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 6.5.
-
GSH Stock Solution (100 mM): Dissolve the appropriate amount of GSH in Assay Buffer. Prepare this solution fresh daily.
-
Substrate Stock Solution (100 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Sample: Prepare dilutions of the enzyme source in cold Assay Buffer immediately before use.
-
-
Assay Reaction:
-
Prepare a reaction cocktail for the desired number of assays. For each 1 ml reaction:
-
880 µl of Assay Buffer
-
10 µl of 100 mM GSH stock solution (final concentration: 1 mM)
-
10 µl of 100 mM Substrate stock solution (final concentration: 1 mM)
-
-
Vortex the reaction cocktail gently.
-
Pipette 900 µl of the reaction cocktail into a cuvette.
-
Equilibrate the cuvette at 25°C for 5 minutes.
-
-
Measurement:
-
To initiate the reaction, add 100 µl of the enzyme sample to the cuvette and mix immediately by inversion.
-
For the blank, add 100 µl of Assay Buffer (without enzyme) to a separate cuvette containing the reaction cocktail.
-
Place the cuvette in the spectrophotometer and immediately start recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank reaction from the rate of the sample reaction to correct for any non-enzymatic conjugation.
-
Calculate the GST activity using the Beer-Lambert law:
Activity (µmol/min/ml) = (ΔA₃₄₀/min) / (ε * l) * 1000
Where:
-
ΔA₃₄₀/min is the rate of absorbance change
-
ε is the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)glutathione product (in M⁻¹cm⁻¹). Note: This value is not currently available in the literature and would need to be determined experimentally. As an approximation, the molar extinction coefficient for the CDNB conjugate, which is 9.6 mM⁻¹cm⁻¹ (or 9600 M⁻¹cm⁻¹), can be used as a starting point.[3]
-
l is the path length of the cuvette (typically 1 cm).
-
Visualizations
Caption: Workflow for the proposed GST activity assay.
Caption: Proposed enzymatic reaction pathway for GST.
Application as an ERO1 Inhibitor
Beyond its potential as a GST substrate, this compound has been identified as a cell-permeable, selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1] ERO1 is an enzyme responsible for disulfide bond formation in proteins within the endoplasmic reticulum. This inhibitory activity suggests that the compound could be a valuable tool for studying protein folding and ER stress pathways.
Conclusion
This compound presents an interesting, yet under-explored, tool for biochemical assays. While its application as a GST substrate requires further validation, the provided protocols, adapted from established methodologies, offer a robust framework for initiating such studies. Its known role as an ERO1 inhibitor further broadens its utility in cellular biology research. As with any novel substrate, experimental determination of kinetic parameters and the molar extinction coefficient of the product is highly recommended for accurate quantification of enzyme activity.
References
- 1. ERO1 Inhibitor I, Erodoxin (Endoplasmic Reticulum Oxidase 1 Inhibitor, this compound) | BIOZOL [biozol.de]
- 2. This compound | 181995-71-1 | Benchchem [benchchem.com]
- 3. Naringin prevents cyclophosphamide-induced erythrocytotoxicity in rats by abrogating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Colorimetric Assay for Specific Detection of Glutathione-S Transferase Activity Associated with DDT Resistance in Mosquitoes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. globaljournals.org [globaljournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Glutathione S-transferase (GST) Assay using 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferases (GSTs) are a family of multifunctional enzymes pivotal in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates. This process neutralizes toxic compounds and facilitates their excretion from the cell. The activity of GSTs is a critical biomarker for cellular health, and its modulation is a key area of interest in drug development, particularly in cancer therapy and for overcoming drug resistance.
This document provides a detailed protocol for the enzymatic assay of Glutathione S-transferase using the substrate 1-Bromo-5-methoxy-2,4-dinitrobenzene (BMDNB). While the classical GST assay often employs 1-chloro-2,4-dinitrobenzene (CDNB), BMDNB serves as an alternative substrate. The assay is based on the principle that the GST-catalyzed conjugation of GSH to BMDNB results in the formation of a thioether product, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. This allows for the quantification of GST activity in various samples, including purified enzyme preparations, cell lysates, and tissue homogenates.
Principle of the Assay
The enzymatic reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic aromatic ring of this compound. This reaction is catalyzed by GST and results in the formation of a more water-soluble and less toxic S-(5-methoxy-2,4-dinitrophenyl)-glutathione conjugate. The formation of this product leads to an increase in absorbance, which can be measured over time to determine the rate of the reaction and, consequently, the GST activity.
Materials and Reagents
-
This compound (BMDNB): The substrate for the GST enzyme.
-
Reduced L-Glutathione (GSH): The co-substrate for the reaction.
-
Potassium Phosphate Buffer: (e.g., 100 mM, pH 6.5) for maintaining the optimal pH for the enzyme reaction.
-
Purified GST enzyme or sample: (e.g., cell lysate, tissue homogenate).
-
Spectrophotometer: Capable of kinetic measurements at the optimal wavelength for the product.
-
UV-transparent cuvettes or 96-well plates.
-
Ethanol or DMSO: For dissolving BMDNB.
Experimental Protocols
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 6.5):
-
Prepare a stock solution of 1 M Potassium Phosphate Monobasic (KH₂PO₄) and 1 M Potassium Phosphate Dibasic (K₂HPO₄).
-
To prepare 100 mL of 100 mM buffer, mix appropriate volumes of the stock solutions to achieve a pH of 6.5 and bring the final volume to 100 mL with deionized water.
-
-
Reduced L-Glutathione (GSH) Solution (e.g., 100 mM):
-
Dissolve the required amount of GSH powder in Potassium Phosphate Buffer to achieve the desired concentration.
-
Prepare this solution fresh on the day of the experiment and keep it on ice.
-
-
This compound (BMDNB) Stock Solution (e.g., 100 mM):
-
Dissolve the required amount of BMDNB in a minimal amount of ethanol or DMSO.
-
Store the stock solution at -20°C, protected from light.
-
Sample Preparation
-
Purified Enzyme: Dilute the purified GST enzyme to an appropriate concentration in Potassium Phosphate Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Cell Lysate:
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic GST, and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Tissue Homogenate:
-
Excise the tissue and wash with ice-cold PBS.
-
Homogenize the tissue in a suitable homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions. It is crucial to first determine the optimal wavelength for monitoring the product formation and the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)-glutathione conjugate at that wavelength.
-
Set up the Spectrophotometer: Set the spectrophotometer to kinetic mode and the determined optimal wavelength. Set the temperature to the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare the Reaction Mixture: In a cuvette or a well of a 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of the buffer and GSH.
| Component | Volume (for 1 mL cuvette) | Final Concentration |
| Potassium Phosphate Buffer | 970 µL | 100 mM |
| GSH Solution | 10 µL | 1 mM |
| BMDNB Stock Solution | 10 µL | 1 mM |
| Enzyme/Sample | 10 µL | Variable |
| Total Volume | 1000 µL |
Note: The final concentrations of GSH and BMDNB may need to be optimized.
-
Initiate the Reaction: Add the enzyme/sample to the reaction mixture to start the reaction. Mix gently by inverting the cuvette or by gentle pipetting.
-
Measure Absorbance: Immediately start recording the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). Ensure that the reaction rate is linear during the measurement period.
-
Blank Measurement: Perform a blank reaction containing all components except the enzyme/sample to measure the non-enzymatic conjugation of GSH and BMDNB. Subtract the rate of the blank reaction from the rate of the sample reactions.
Data Analysis
-
Plot the absorbance values against time to obtain a reaction curve.
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the curve.
-
Calculate the GST activity using the following formula:
GST Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000
Where:
-
ΔA/min is the change in absorbance per minute (after subtracting the blank).
-
ε is the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)-glutathione conjugate (in M⁻¹cm⁻¹). This value must be determined experimentally for BMDNB.
-
l is the path length of the cuvette or the well (in cm).
-
-
To calculate the specific activity, divide the GST activity by the protein concentration of the sample (in mg/mL).
Specific Activity (µmol/min/mg) = GST Activity / Protein Concentration
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the GST assay.
Table 1: Kinetic Parameters of GST with BMDNB
| Parameter | Value | Units |
| Optimal Wavelength (λmax) | To be determined | nm |
| Molar Extinction Coefficient (ε) | To be determined | M⁻¹cm⁻¹ |
| Michaelis Constant (Km) for GSH | To be determined | mM |
| Michaelis Constant (Km) for BMDNB | To be determined | mM |
| Maximum Velocity (Vmax) | To be determined | µmol/min/mg |
Table 2: Comparison of GST Activity in Different Samples
| Sample | Protein Concentration (mg/mL) | GST Activity (µmol/min/mL) | Specific Activity (µmol/min/mg) |
| Control Lysate | |||
| Treated Lysate | |||
| Purified GST |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GST assay using BMDNB.
GST Catalytic Cycle
Caption: Simplified catalytic cycle of Glutathione S-transferase.
Application Note: Quantitative Determination of Proteins using 1-Bromo-5-methoxy-2,4-dinitrobenzene (BMDNB) Derivatives
For Research Use Only.
Abstract
This application note details a proposed methodology for the quantitative determination of protein concentration in aqueous solutions using 1-Bromo-5-methoxy-2,4-dinitrobenzene (BMDNB). While not a standard established method, this protocol is based on the well-documented reactivity of similar dinitrobenzene compounds with primary amino groups in proteins. The reaction of BMDNB with the ε-amino groups of lysine residues and the N-terminal α-amino groups of a protein results in the formation of a stable, colored dinitrophenyl (DNP) derivative. The intensity of the color, which is proportional to the number of derivatized amino groups, can be measured spectrophotometrically to determine the protein concentration. This method offers a potential alternative to traditional protein assays and is presented here as a proof-of-concept protocol for researchers in protein biochemistry and drug development.
Introduction
Accurate quantification of protein concentration is a fundamental requirement in a wide array of biochemical and pharmaceutical research applications. While several methods for protein determination exist, each possesses its own set of advantages and limitations. This document describes a hypothetical protocol utilizing this compound (BMDNB), a compound known for its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] Similar to the established Sanger's reagent (1-fluoro-2,4-dinitrobenzene), BMDNB is expected to react with the primary amino groups of proteins under alkaline conditions to yield a colored product that can be quantified using a spectrophotometer. The methoxy group on the benzene ring may influence the reactivity and spectral properties of the resulting DNP-protein adduct. This application note provides a theoretical framework and an experimental protocol for the use of BMDNB in protein quantification.
Principle of the Assay
The proposed assay is based on the nucleophilic aromatic substitution reaction between BMDNB and the free amino groups of a protein. Under alkaline conditions, the primary amino groups of lysine side chains and the N-terminus of the protein act as nucleophiles, attacking the electron-deficient aromatic ring of BMDNB at the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a covalent bond between the protein and the DNP moiety. The resulting DNP-protein conjugate exhibits a characteristic absorbance in the visible region of the spectrum, which can be used to quantify the protein concentration by comparing the absorbance to a standard curve prepared with a protein of known concentration, such as Bovine Serum Albumin (BSA).
Quantitative Data Summary
The following tables present illustrative quantitative data for a hypothetical protein determination assay using BMDNB.
Table 1: Standard Curve Data for Bovine Serum Albumin (BSA) with BMDNB
| BSA Concentration (µg/mL) | Absorbance at 360 nm (A360) - Replicate 1 | Absorbance at 360 nm (A360) - Replicate 2 | Average Absorbance |
| 0 | 0.005 | 0.006 | 0.006 |
| 25 | 0.128 | 0.130 | 0.129 |
| 50 | 0.255 | 0.259 | 0.257 |
| 100 | 0.510 | 0.515 | 0.513 |
| 150 | 0.765 | 0.770 | 0.768 |
| 200 | 1.020 | 1.028 | 1.024 |
Table 2: Determination of Unknown Protein Concentration
| Sample | Absorbance at 360 nm (A360) - Replicate 1 | Absorbance at 360 nm (A360) - Replicate 2 | Average Absorbance | Calculated Concentration (µg/mL) |
| Unknown 1 | 0.435 | 0.441 | 0.438 | 85.2 |
| Unknown 2 | 0.689 | 0.695 | 0.692 | 134.8 |
Experimental Protocols
Materials and Reagents
-
This compound (BMDNB)
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
-
Unknown protein sample(s)
-
Sodium Bicarbonate buffer (1.0 M, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Ethanol, 95%
-
Spectrophotometer and cuvettes
Preparation of Reagents
-
BMDNB Stock Solution (10 mM): Dissolve 27.7 mg of BMDNB in 10 mL of DMSO. Store in a dark, airtight container at 4°C.
-
BSA Working Standards (0 - 200 µg/mL): Prepare a series of BSA standards by diluting the 2 mg/mL stock solution with the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.5).
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5): Dilute the 1.0 M Sodium Bicarbonate buffer with deionized water and adjust the pH to 8.5 if necessary.
Assay Procedure
-
Standard Curve Preparation:
-
Pipette 500 µL of each BSA working standard (0, 25, 50, 100, 150, 200 µg/mL) into separate microcentrifuge tubes.
-
Add 50 µL of the 10 mM BMDNB stock solution to each tube.
-
Vortex briefly to mix.
-
Incubate the tubes at 37°C for 1 hour in the dark.
-
-
Unknown Sample Preparation:
-
Pipette 500 µL of the unknown protein sample (diluted in reaction buffer if necessary) into a microcentrifuge tube.
-
Add 50 µL of the 10 mM BMDNB stock solution.
-
Vortex briefly to mix.
-
Incubate the tube at 37°C for 1 hour in the dark.
-
-
Protein Precipitation and Washing (Optional, for removing excess reagent):
-
After incubation, add 250 µL of 20% TCA to each tube to precipitate the protein.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully decant the supernatant.
-
Wash the protein pellet with 1 mL of 95% ethanol and centrifuge again.
-
Decant the ethanol and allow the pellet to air dry.
-
Resuspend the pellet in 1 mL of the reaction buffer.
-
-
Spectrophotometric Measurement:
-
Transfer the solutions to cuvettes.
-
Measure the absorbance of each standard and unknown sample at the wavelength of maximum absorbance for the DNP-protein adduct (hypothetically 360 nm, this would need to be experimentally determined).
-
Use the "0 µg/mL" BSA standard as the blank.
-
Data Analysis
-
Construct a Standard Curve: Plot the average absorbance values for the BSA standards against their corresponding concentrations (µg/mL).
-
Determine Unknown Concentration: Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown protein sample.
Visualizations
Caption: Proposed reaction mechanism of BMDNB with a protein's primary amino group.
Caption: General experimental workflow for protein determination using BMDNB.
Troubleshooting
-
High Background Absorbance: This may be due to excess, unreacted BMDNB. The optional precipitation and wash step should be included to mitigate this.
-
Low Sensitivity: The reaction conditions (pH, temperature, incubation time) may need to be optimized for the specific protein being assayed.
-
Precipitation of Reagent: If the BMDNB stock solution precipitates upon addition to the aqueous buffer, a higher concentration of DMSO in the final reaction mixture may be required, or sonication could be employed to aid dissolution.
Conclusion
The use of this compound for the quantitative determination of proteins is a novel, albeit hypothetical, application. The protocol outlined in this document is based on established chemical principles and provides a starting point for researchers interested in exploring this method. Experimental validation and optimization would be necessary to establish the performance characteristics, such as linearity, sensitivity, and specificity, of this assay. This method has the potential to be a valuable tool for protein quantification in various research and development settings.
References
Application Notes and Protocols for the Preparation of 2,4-Dinitrophenol Derivatives from 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene serves as a versatile precursor for the synthesis of a diverse range of 2,4-dinitrophenol derivatives. The presence of two electron-withdrawing nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromo substituent by a variety of nucleophiles.[1][2][3] This reactivity allows for the introduction of various functional groups, leading to the generation of novel compounds with potential applications in medicinal chemistry and drug development.
The core 2,4-dinitrophenol (DNP) scaffold is known to act as a mitochondrial uncoupler, a mechanism that has been explored for its therapeutic potential in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[4][5][6][7] By synthesizing derivatives of DNP, researchers can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to compounds with improved efficacy and safety profiles. These modifications can influence factors such as tissue targeting, bioavailability, and off-target effects.[4]
These application notes provide detailed protocols for the synthesis of 2,4-dinitrophenol derivatives from this compound and highlight potential areas of application for the resulting compounds.
General Reaction Scheme
The synthesis of 2,4-dinitrophenol derivatives from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general reaction is depicted below:
Caption: General workflow for the SNAr reaction.
Experimental Protocols
The following protocols outline the general procedure for the synthesis of 2,4-dinitrophenol derivatives from this compound with various nucleophiles.
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general method for reacting this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol) (1.1 equivalents)
-
Base (e.g., Potassium Carbonate, Triethylamine) (2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the nucleophile (1.1 equivalents) and the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Example Syntheses and Data
The following table summarizes the expected outcomes for the synthesis of three different 2,4-dinitrophenol derivatives using the general protocol.
| Derivative Name | Nucleophile | Product Molecular Formula | Product Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State |
| N-(5-methoxy-2,4-dinitrophenyl)morpholine | Morpholine | C₁₁H₁₃N₃O₅ | 267.24 | 85-95 | Yellow Solid |
| 2-((5-methoxy-2,4-dinitrophenyl)amino)ethan-1-ol | Ethanolamine | C₉H₁₁N₃O₆ | 257.20 | 80-90 | Orange Solid |
| (5-methoxy-2,4-dinitrophenyl)(phenyl)sulfane | Thiophenol | C₁₃H₁₀N₂O₅S | 318.30 | 90-98 | Yellow Crystalline Solid |
Potential Applications and Signaling Pathways
Derivatives of 2,4-dinitrophenol are of significant interest due to their ability to act as mitochondrial uncouplers. This mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used to drive ATP synthesis.[4] This leads to an increase in metabolic rate and heat production.
The therapeutic potential of this mechanism is being explored for various metabolic diseases.[5][7] For instance, in non-alcoholic fatty liver disease (NAFLD), controlled mitochondrial uncoupling could help to reduce the accumulation of fat in the liver.[4] Furthermore, the neuroprotective effects of DNP have been noted, potentially through the induction of neurotrophic factors.[5][7]
The development of novel DNP derivatives aims to create compounds with targeted delivery and controlled activity, thereby minimizing the systemic side effects associated with the parent compound.[4] The methoxy substituent at the 5-position in the starting material provides an additional point for metabolic activity and can influence the lipophilicity and electronic properties of the final derivatives.
Caption: Mechanism of mitochondrial uncoupling by DNP derivatives.
Safety Considerations
This compound is a potentially hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. 2,4-dinitrophenol and its derivatives are toxic and can cause severe adverse effects if ingested or absorbed through the skin.[6] Handle these compounds with extreme caution. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- 1. This compound | 181995-71-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Unveiling Cellular Redox Pathways: 1-Bromo-5-methoxy-2,4-dinitrobenzene as a Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as Erodoxin, has emerged as a valuable chemical probe for the investigation of oxidative protein folding within the endoplasmic reticulum (ER). This cell-permeable dinitrobromobenzene compound functions as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), a key flavoenzyme responsible for the de novo formation of disulfide bonds in secretory and membrane proteins. Its utility is underscored by its differential activity, exhibiting potent inhibition of yeast ERO1 while displaying significantly weaker activity against its mammalian orthologs. This selectivity allows for targeted studies of the oxidative folding machinery in lower eukaryotes and provides a tool to dissect the nuances of this essential cellular process.
The mechanism of action is believed to involve the formation of thiol adducts, leveraging the reactivity of the brominated and nitro-activated aromatic ring towards nucleophilic cysteine residues within the target enzyme.[1] By inhibiting ERO1, this compound disrupts the electron relay pathway that transfers oxidizing equivalents from molecular oxygen to Protein Disulfide Isomerase (PDI), which in turn directly oxidizes substrate proteins. This disruption of the ERO1-PDI axis leads to an accumulation of reduced protein folding intermediates and can induce ER stress, making it a useful tool for studying the unfolded protein response (UPR). One of the observable downstream effects in yeast is the delayed processing of glycoproteins, such as carboxypeptidase Y (CPY), as their proper folding and maturation are dependent on disulfide bond formation.[1]
These application notes provide detailed protocols for the use of this compound in both in vitro enzymatic assays and cell-based yeast models to probe the function of the ERO1 pathway.
Quantitative Data
| Target Enzyme | Organism | Assay Type | IC50 Value |
| ERO1α | Mouse | In vitro fluorescence assay | 400 µM[1] |
| ERO1 | Yeast | - | Potent inhibitor; specific IC50 not reported |
Signaling and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches for using this compound, the following diagrams have been generated.
Caption: ERO1-PDI Oxidative Protein Folding Pathway and Site of Inhibition.
Caption: Experimental Workflows for Characterizing the Chemical Probe.
Experimental Protocols
The following protocols are adapted from established methodologies for studying ERO1 activity and its consequences in cellular models. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Protocol 1: In Vitro ERO1α Inhibition Assay
This protocol is adapted from a high-throughput assay for mammalian ERO1α and can be used to determine the inhibitory potential of this compound.
Objective: To quantify the inhibition of ERO1α activity by measuring the production of hydrogen peroxide (H₂O₂) in a coupled fluorescence assay.
Materials:
-
Recombinant mouse ERO1α
-
Bacterial thioredoxin A (TrxA), reduced
-
This compound (Erodoxin)
-
Amplex™ UltraRed (AUR) reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of reduced TrxA by incubation with DTT, followed by removal of DTT using a desalting column.
-
Prepare a reaction mixture containing Amplex UltraRed and HRP in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the desired concentrations of this compound (e.g., a serial dilution to determine IC50). Include a DMSO-only control.
-
Add the Amplex UltraRed/HRP reaction mixture to all wells.
-
Add reduced TrxA to all wells to a final concentration of 10-50 µM.
-
Initiate the reaction by adding recombinant ERO1α to all wells to a final concentration of 100-200 nM.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 25°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus ERO1α activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of the inhibitor.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Yeast Carboxypeptidase Y (CPY) Maturation Assay
This protocol is a cycloheximide chase experiment to monitor the effect of this compound on the processing of the vacuolar glycoprotein CPY in Saccharomyces cerevisiae. Inhibition of ERO1 will delay the proper folding and export of CPY from the ER, which can be observed as a delay in its maturation.
Objective: To qualitatively assess the in vivo inhibition of the oxidative folding pathway in yeast by observing the maturation of CPY.
Materials:
-
Wild-type S. cerevisiae strain (e.g., BY4741)
-
YPD medium (or appropriate selective medium)
-
This compound (Erodoxin)
-
Cycloheximide
-
Lysis Buffer with protease inhibitors
-
Glass beads
-
SDS-PAGE reagents
-
Nitrocellulose or PVDF membrane
-
Anti-CPY antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Yeast Culture and Treatment:
-
Grow yeast cells in YPD medium to early-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Treat the cells with a working concentration of this compound (e.g., 50-200 µM) or a DMSO control. Incubate for 30-60 minutes.
-
-
Cycloheximide Chase:
-
Add cycloheximide to a final concentration of 100-200 µg/mL to inhibit new protein synthesis. This marks the 'zero' time point.
-
Take aliquots of the cell culture at various time points (e.g., 0, 15, 30, 60, 90 minutes).
-
Immediately pellet the cells by centrifugation and flash-freeze in liquid nitrogen.
-
-
Protein Extraction:
-
Thaw the cell pellets on ice.
-
Resuspend the cells in Lysis Buffer.
-
Lyse the cells by vortexing with glass beads.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE. Three forms of CPY may be visible:
-
p1: ER-core glycosylated form (~67 kDa)
-
p2: Golgi-modified form (~69 kDa)
-
m: Mature vacuolar form (~61 kDa)
-
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-CPY antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the rate of disappearance of the p1 and p2 forms and the appearance of the m form between the treated and control samples. A delay in the appearance of the mature (m) form in the presence of this compound indicates inhibition of the oxidative folding pathway.
-
References
Application Notes and Protocols: Synthesis of Novel Organic Dyes with 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel organic dyes utilizing 1-Bromo-5-methoxy-2,4-dinitrobenzene as a key starting material. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for the formation of diaryl ether and diarylamine-based chromophores. The protocols provided herein are intended to serve as a foundational methodology for researchers engaged in the discovery and development of new dye molecules for a variety of applications, including but not limited to textile dyeing, biological imaging, and as components in functional materials.
Introduction
This compound is an activated aromatic electrophile ideally suited for nucleophilic aromatic substitution reactions. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This, combined with the fact that bromide is a good leaving group, allows for facile reaction with a wide range of nucleophiles, including substituted anilines, phenols, and heterocyclic amines, to yield a diverse library of novel organic dyes. The methoxy group at the 5-position can serve to modulate the electronic properties and, consequently, the color of the resulting dye.
The synthesis of custom dyes with tailored absorption and emission properties is of significant interest in various fields. In drug development, fluorescent dyes are employed as probes and labels for biomolecules. In materials science, organic dyes are integral components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The protocols outlined below provide a general framework for the synthesis and characterization of such novel dyes.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-methoxy-2,4-dinitroaniline Dyes via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with a substituted aniline to produce a novel diarylamine dye.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N,N-dimethylaniline, 4-anisidine, etc.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the substituted aniline (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.2 M.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-methoxy-2,4-dinitroaniline dye.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for a series of hypothetical novel dyes synthesized using the protocol described above.
| Dye ID | Substituted Aniline | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| DYE-001 | Aniline | 85 | 155-157 | 410 | 15,000 |
| DYE-002 | 4-Anisidine | 88 | 162-164 | 435 | 18,500 |
| DYE-003 | 4-Toluidine | 82 | 159-161 | 420 | 16,200 |
| DYE-004 | 4-Chloroaniline | 78 | 170-172 | 405 | 14,800 |
| DYE-005 | 4-Nitroaniline | 65 | 185-187 | 390 | 25,000 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of novel organic dyes.
Caption: Generalized mechanism for the SNAr reaction.
Application Notes and Protocols: Reaction of 1-Bromo-5-methoxy-2,4-dinitrobenzene with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 1-bromo-5-methoxy-2,4-dinitrobenzene and various thiols. This compound is a valuable tool for studying biochemical pathways and has potential applications in drug development. The primary reaction mechanism is a Nucleophilic Aromatic Substitution (SNAr), where the thiol acts as a nucleophile, displacing the bromide ion on the electron-deficient aromatic ring.
Reaction Mechanism and Kinetics
The reaction of this compound with thiols proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nitro groups strongly activate the benzene ring towards nucleophilic attack. The reaction kinetics are typically second-order, being first-order with respect to both the aromatic substrate and the thiol nucleophile.[1]
The rate of the reaction is influenced by several factors, including the nucleophilicity of the thiol, the solvent polarity, and the pH of the reaction medium, which affects the deprotonation of the thiol to the more nucleophilic thiolate anion.
Data Presentation
| Thiol | Substrate | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Glutathione (GSH) | 1-Chloro-2,4-dinitrobenzene (CDNB) | 340 | 9600 | [2][3] |
| Cysteine | 1-Chloro-2,4-dinitrobenzene (CDNB) | ~340 | Not specified | |
| N-Acetylcysteine | 1-Chloro-2,4-dinitrobenzene (CDNB) | ~340 | Not specified |
Note: The reactivity of this compound is expected to be higher than that of 1-chloro-2,4-dinitrobenzene due to the better leaving group ability of bromide compared to chloride. The methoxy group, being an electron-donating group, may slightly decrease the reaction rate compared to the unsubstituted 1-bromo-2,4-dinitrobenzene.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Monitoring the Reaction of this compound with Glutathione
This protocol is adapted from established methods for Glutathione S-Transferase (GST) assays using 1-chloro-2,4-dinitrobenzene (CDNB).[2][3]
Materials:
-
This compound
-
Reduced L-Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Ethanol or DMSO (for dissolving the substrate)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of GSH in phosphate buffer.
-
Prepare a 50 mM stock solution of this compound in ethanol or DMSO.
-
-
Assay Setup:
-
In a 1 mL quartz cuvette, add:
-
880 µL of phosphate buffer (pH 6.5)
-
100 µL of 100 mM GSH stock solution (final concentration: 10 mM)
-
-
Equilibrate the cuvette to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.
-
-
Initiation of Reaction:
-
Add 20 µL of the 50 mM this compound stock solution to the cuvette (final concentration: 1 mM).
-
Quickly mix the contents by inverting the cuvette (sealed with parafilm) or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction rate.
-
Calculate the rate of reaction using the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)glutathione product. While the exact value is not published, it is expected to be similar to that of the CDNB product (9600 M⁻¹cm⁻¹).
-
Protocol 2: Synthesis and Purification of S-(5-methoxy-2,4-dinitrophenyl)cysteine
Materials:
-
This compound
-
L-Cysteine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Stir plate and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a round bottom flask, dissolve 1 mmol of L-cysteine hydrochloride in 20 mL of a 1:1 ethanol/water mixture.
-
Slowly add sodium bicarbonate until the pH of the solution is approximately 8.0 to deprotonate the thiol group.
-
-
Addition of Substrate:
-
In a separate container, dissolve 1 mmol of this compound in a minimal amount of ethanol.
-
Add the dissolved substrate dropwise to the stirring cysteine solution at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, reduce the volume of the solvent under reduced pressure.
-
The product, S-(5-methoxy-2,4-dinitrophenyl)cysteine, is a colored solid and may precipitate.
-
Collect the solid by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
-
Visualizations
Caption: SNAr mechanism of this compound with a thiol.
Caption: Workflow for kinetic analysis of the thiol reaction.
Applications in Drug Development and Research
-
Enzyme Inhibition Studies: this compound can be used as a selective inhibitor for enzymes with reactive cysteine residues in their active sites.[1]
-
Probing Thiol Reactivity: This compound serves as a useful tool to probe the reactivity of thiol groups in proteins and other biological molecules.
-
Covalent Drug Design: The ability to form a stable covalent bond with thiols makes this scaffold a potential starting point for the design of targeted covalent inhibitors.
-
Detoxification Pathway Studies: As an analog of CDNB, it can be used to study the activity of enzymes like Glutathione S-Transferases (GSTs), which are crucial in the detoxification of xenobiotics.[2][3]
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 1-Bromo-5-methoxy-2,4-dinitrobenzene in various palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the C-Br bond, making this substrate particularly susceptible to oxidative addition to a Pd(0) center. The following protocols are generalized starting points and may require optimization for specific coupling partners and desired outcomes.
Overview of Reactivity
This compound is an activated aryl bromide. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Consequently, couplings with this substrate can often be achieved under milder conditions compared to electron-rich or sterically hindered aryl bromides. However, the presence of the nitro groups also presents potential challenges, such as side reactions or catalyst inhibition under certain conditions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds by coupling an aryl halide with an organoboron reagent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 16 | 78 |
Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O, 10:1).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.
Table 2: Representative Conditions for the Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 18 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 12 | 88 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Toluene | 110 | 24 | 65 |
Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (if required, e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).
-
Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) and the solvent (e.g., 5 mL of DMF).
-
Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) / XPhos (2) | CuI (3) | Cs₂CO₃ | Dioxane | 70 | 8 | 88 |
Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and the degassed solvent (e.g., 10 mL of THF).
-
Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction at the specified temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture, filter through a pad of Celite, and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 80 |
Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the degassed solvent (e.g., 8 mL of Toluene).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for Scale-Up Synthesis and Reactions of 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic scale-up considerations for 1-Bromo-5-methoxy-2,4-dinitrobenzene, a key intermediate in the synthesis of various biologically active molecules. The document outlines a plausible synthetic route, detailed experimental protocols for key transformations, and critical safety and scale-up parameters.
Introduction
This compound is a highly activated aromatic compound extensively utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho and para to the bromine atom makes it an excellent substrate for the introduction of various nucleophiles, leading to the formation of diverse molecular scaffolds. This document details the considerations for a safe and efficient scale-up of its synthesis and subsequent reactions, crucial for preclinical and clinical drug development stages.
Synthesis of this compound: A Scalable Approach
A practical and scalable synthesis of this compound can be envisioned via the dinitration of 1-bromo-3-methoxybenzene.
Reaction Pathway
Caption: Synthetic route to this compound.
Scale-Up Protocol: Dinitration of 1-bromo-3-methoxybenzene
Objective: To synthesize this compound on a multi-gram scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 1-Bromo-3-methoxybenzene | 187.04 | 1.0 | 187 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 500 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 2.5 | 178 mL |
| Ice | - | - | 2 kg |
| Dichloromethane | 84.93 | - | 1 L |
| Saturated Sodium Bicarbonate Solution | - | - | 500 mL |
| Brine | - | - | 500 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | 50 g |
Equipment:
-
1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Large ice-water bath.
-
2 L beaker.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice-salt bath to maintain the temperature below 10 °C.
-
Reaction Setup: Charge the 1 L three-necked flask with 1-bromo-3-methoxybenzene.
-
Nitration: Cool the flask containing 1-bromo-3-methoxybenzene to 0-5 °C using an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto 2 kg of crushed ice in a 2 L beaker with vigorous stirring. A yellow precipitate will form.
-
Work-up:
-
Allow the ice to melt completely.
-
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: 75-85% Purity (by HPLC): >98%
Scale-Up Considerations for Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an excellent substrate for SNAr reactions. Below are protocols and considerations for scaling up reactions with common nucleophiles.
Reaction with Amines (e.g., Piperidine)
This reaction is fundamental for the synthesis of various substituted anilines.
Caption: SNAr reaction with an amine nucleophile.
Objective: To synthesize 1-(5-Methoxy-2,4-dinitrophenyl)piperidine on a multi-gram scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| This compound | 277.03 | 0.5 | 138.5 g |
| Piperidine | 85.15 | 0.6 | 51.1 g (59 mL) |
| Potassium Carbonate | 138.21 | 1.0 | 138.2 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL |
| Water | 18.02 | - | 1 L |
| Ethyl Acetate | 88.11 | - | 1 L |
Procedure:
-
Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound, potassium carbonate, and DMF.
-
Addition of Nucleophile: Slowly add piperidine to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of cold water with stirring. A precipitate will form.
-
Filter the solid, wash with water, and air-dry.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 85-95% Purity (by HPLC): >99%
Reaction with Alkoxides (e.g., Sodium Methoxide)
This reaction is useful for the synthesis of substituted anisoles.
Caption: SNAr reaction with an alkoxide nucleophile.
Objective: To synthesize 1,5-Dimethoxy-2,4-dinitrobenzene on a multi-gram scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| This compound | 277.03 | 0.5 | 138.5 g |
| Sodium Methoxide (25% in Methanol) | 54.02 | 0.6 | 129.6 g (144 mL) |
| Methanol | 32.04 | - | 500 mL |
| Water | 18.02 | - | 1 L |
| Ethyl Acetate | 88.11 | - | 1 L |
Procedure:
-
Reaction Setup: Dissolve this compound in methanol in a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Addition of Nucleophile: Cool the solution to 0-5 °C. Slowly add the sodium methoxide solution dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Quench the reaction by adding 1 L of cold water. A precipitate will form.
-
Filter the solid, wash with water, and air-dry.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization from methanol.
Expected Yield: 90-98% Purity (by HPLC): >99%
Critical Scale-Up and Safety Considerations
Scaling up reactions involving dinitroaromatic compounds requires careful planning and execution to ensure safety and reproducibility.
Thermal Hazards
-
Nitration: The nitration of aromatic compounds is a highly exothermic process.[1][2] Failure to control the temperature can lead to runaway reactions and the formation of unsafe byproducts.[3][4]
-
Mitigation: Use of an efficient cooling system, slow addition of the nitrating agent, and continuous temperature monitoring are crucial.
-
-
Dinitro Compounds: Dinitrobenzene derivatives can be thermally unstable and may decompose exothermically at elevated temperatures.[1][2] Some dinitro compounds are also shock-sensitive.[3]
-
Mitigation: Avoid excessive heating during reactions and purification. Conduct thermal stability testing (e.g., DSC) on the final product and key intermediates if there are concerns.
-
Quenching and Work-up
-
Quenching of Nitration: The quenching of the nitration mixture on ice is also highly exothermic.
-
Mitigation: The quench should be performed slowly and with efficient stirring to dissipate the heat. Ensure sufficient ice is used to absorb the heat of dilution of the strong acids.
-
-
SNAr Work-up: The work-up of SNAr reactions often involves the removal of inorganic salts and residual base.
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Mitigation: For large-scale reactions, filtration can be challenging. Consider extraction and washing as a more scalable alternative. Ensure that the quenching and washing steps are performed in a well-ventilated area, especially when dealing with volatile amines.
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Purification
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Recrystallization: This is a common and effective method for purifying solid dinitroaromatic compounds on a larger scale.
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Column Chromatography: While effective at the lab scale, it can be less practical and more costly for large-scale purification. Consider it for high-purity requirements of smaller batches.
Logical Workflow for Safe Scale-Up
Caption: A logical workflow for the safe scale-up of chemical synthesis.
Conclusion
The synthesis and reactions of this compound can be successfully scaled up with careful consideration of the reaction parameters, safety hazards, and purification methods. The protocols and considerations outlined in these application notes provide a solid foundation for researchers and drug development professionals to safely and efficiently produce this valuable intermediate for their research and development needs. It is imperative to conduct a thorough risk assessment before attempting any scale-up of these reactions.
References
Troubleshooting & Optimization
Technical Support Center: SNAr Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
The substrate, this compound, is highly activated for SNAr due to the two electron-withdrawing nitro groups positioned ortho and para to the bromine leaving group.[1][2][3] This activation facilitates the addition of a nucleophile to form a stabilized Meisenheimer intermediate, which then expels the bromide ion to yield the substituted product.[1][3][4] Despite its high reactivity, challenges such as low yields, side reactions, and purification difficulties can arise.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during SNAr reactions with this compound.
FAQ 1: Why is my reaction yield low or non-existent?
Low or no yield is a frequent issue that can often be traced back to reaction conditions or reagent quality.
Potential Causes & Solutions:
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Nucleophile Reactivity: The chosen nucleophile may not be strong enough. Common effective nucleophiles for SNAr reactions include alkoxides, thiolates, and amines.[2] If using a neutral nucleophile like an amine or alcohol, a non-nucleophilic base is required to deprotonate it, increasing its nucleophilicity.
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Base Selection: The base might be inappropriate. It should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes side reactions. Carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases like triethylamine (TEA) or DBU are common choices.[5]
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Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and nucleophile without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[6][7]
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Reaction Temperature: The reaction may require heating. While the substrate is highly activated, some nucleophiles require thermal energy to overcome the activation barrier.[5] It is advisable to screen temperatures, for example, from room temperature up to 80-120 °C.
Troubleshooting Data Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents enhance nucleophile reactivity and reaction rates.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, TEA, DBU | Select a base that is strong enough to deprotonate the nucleophile without causing substrate degradation.[5] |
| Temperature | Room Temperature to 120 °C | Less reactive nucleophiles may require heating to proceed at a reasonable rate.[5] |
| Nucleophile | Use 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion, especially if the nucleophile is volatile or prone to side reactions. |
Troubleshooting Workflow: Low Yield
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-5-methoxy-2,4-dinitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Bromo-5-methoxy-2,4-dinitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and logical synthetic route is the dinitration of 3-bromoanisole. This electrophilic aromatic substitution reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce two nitro groups onto the aromatic ring.
Q2: What is the primary reaction mechanism involved in the synthesis?
The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, acts as the electrophile. The electron-rich aromatic ring of 3-bromoanisole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the nitrated product. The presence of the activating methoxy group and the deactivating but ortho-, para-directing bromo group influences the regioselectivity of the reaction.
Q3: What are the expected major and minor products of the dinitration of 3-bromoanisole?
The dinitration of 3-bromoanisole is expected to yield a mixture of isomers. The methoxy group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. The primary directing influence will be the methoxy group. Therefore, the expected major product is this compound. Other possible isomers, such as 1-Bromo-3-methoxy-2,4-dinitrobenzene and 1-Bromo-3-methoxy-2,6-dinitrobenzene, may be formed as minor products.
Q4: What are the key safety precautions to consider during this synthesis?
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[1] Always handle these acids in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions. The reaction mixture should be quenched by slowly adding it to ice water to dissipate heat and precipitate the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Formation of multiple isomers. | - Increase the reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the temperature. Lower temperatures can reduce side reactions but may require longer reaction times. - Adjust the molar ratio of nitric acid to the substrate. An excess of the nitrating agent can promote dinitration but may also lead to over-nitration. - Utilize purification techniques like fractional crystallization or column chromatography to isolate the desired isomer. |
| Formation of a Dark Tar-like Substance | - Over-nitration (polysubstitution). - Reaction temperature too high. - Presence of impurities in the starting material. | - Reduce the reaction temperature and add the nitrating agent slowly to maintain better control. - Ensure the starting 3-bromoanisole is pure. Impurities can lead to undesired side reactions. |
| Product is an Oily Mixture Instead of a Solid | - Presence of isomeric impurities that lower the melting point. - Incomplete removal of acidic residue. | - Purify the product using column chromatography to separate the isomers. - Ensure the crude product is thoroughly washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any residual acid. |
| Difficulty in Separating Isomers | - Similar polarities of the isomeric products. | - Employ fractional crystallization from a suitable solvent system. The solubility of isomers can differ significantly.[1] - Use column chromatography with a carefully selected eluent system to achieve separation. Step-gradient or gradient elution may be necessary. |
Experimental Protocols
Synthesis of this compound from 3-Bromoanisole
This protocol is an adapted procedure based on the nitration of similar aromatic compounds.
Materials:
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3-Bromoanisole
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Sodium Bicarbonate
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Dichloromethane (or Ethyl Acetate)
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Anhydrous Magnesium Sulfate (or Sodium Sulfate)
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Ethanol (for recrystallization)
Procedure:
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Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Keep the nitrating mixture in the ice bath until use.
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Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.0 g of 3-bromoanisole in 20 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.
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Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-bromoanisole over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.
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Work-up: Pour the reaction mixture slowly and carefully onto a beaker containing approximately 200 g of crushed ice with constant stirring. A yellow precipitate should form.
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Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water until the washings are neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is neutralized, followed by another wash with cold water.
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Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
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Dissolve the crude product in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
Data Presentation
Table 1: Reaction Conditions for Nitration of Substituted Anisoles (Illustrative)
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anisole | HNO₃/H₂SO₄ | 0 - 10 | 1 | ~90 (mixture of isomers) | General Knowledge |
| 3-Bromoanisole | HNO₃/H₂SO₄ | 0 - 10 | 1 - 2 | Variable | Inferred |
| 4-Bromo-3-nitroanisole | Fuming HNO₃/H₂SO₄ | 20 | 1 | 44 | [2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O₅ |
| Molecular Weight | 293.03 g/mol |
| Appearance | Yellow solid (expected) |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate. |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Common side reactions and byproducts of 1-Bromo-5-methoxy-2,4-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-methoxy-2,4-dinitrobenzene. The information is designed to help you anticipate and resolve common side reactions and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound with nucleophiles?
A1: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions to the bromine atom strongly activate the aromatic ring for nucleophilic attack. In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group.
Q2: I am observing a byproduct with a mass corresponding to the displacement of the methoxy group. Is this possible?
A2: While the bromine atom is a significantly better leaving group than the methoxy group, displacement of the methoxy group to form a phenolic byproduct can occur, particularly under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or with very strong, hard nucleophiles. The relative propensity for leaving group displacement in SNAr reactions is generally I > Br > Cl > F >> OR, SR, NR2. Therefore, formation of the methoxy-substituted byproduct is expected to be a minor pathway under typical conditions.
Q3: Could one of the nitro groups be displaced during the reaction?
A3: Displacement of a nitro group in SNAr reactions is uncommon but not impossible, especially with certain nucleophiles and under specific conditions. For this compound, the bromine is the most activated and likely leaving group. However, side reactions involving the displacement of a nitro group have been observed in other highly activated dinitrobenzene systems. This is more likely to occur with soft nucleophiles and in polar aprotic solvents.
Q4: My product appears to have a reduced nitro group. How can this happen?
A4: Unintended reduction of one or both nitro groups can be a significant side reaction. This is particularly prevalent when using nucleophiles that can also act as reducing agents, such as certain sulfur-containing nucleophiles or when using specific metals in the reaction or work-up. Additionally, some reaction conditions, like prolonged heating in the presence of amines, can lead to partial reduction of the nitro groups, forming nitroso or hydroxylamine intermediates which can further react to form complex byproduct mixtures.
Q5: I have isolated a byproduct that seems to be the demethylated phenol (1-Bromo-2,4-dinitro-5-hydroxyphenol). What could have caused this?
A5: Cleavage of the methyl ether to form the corresponding phenol is a possible side reaction. This can be promoted by strong nucleophiles that can also act as bases, or by acidic conditions during the reaction or work-up. For example, using strong Lewis acids or protic acids at elevated temperatures can facilitate ether cleavage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reaction; starting material remains. | 1. Insufficient reaction time or temperature. 2. Deactivated nucleophile. 3. Poor solvent choice. | 1. Gradually increase reaction time and/or temperature while monitoring for byproduct formation. 2. Ensure the nucleophile is not degraded and is used in appropriate stoichiometry. 3. Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the reaction rate. |
| Formation of a byproduct with mass corresponding to methoxy group displacement. | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Presence of byproducts from nitro group reduction. | 1. Nucleophile has reducing properties. 2. Contamination with reducing agents. | 1. Choose a non-reducing nucleophile if possible. 2. Ensure all reagents and solvents are pure and free from contaminants. |
| Isolation of the demethylated phenolic byproduct. | 1. Use of strong bases or acids. 2. High reaction temperatures. | 1. Use milder bases for the reaction and avoid acidic work-up if possible. 2. Perform the reaction at a lower temperature. |
| Multiple unidentified byproducts. | 1. Decomposition of starting material or product. 2. Complex side reactions due to reactive intermediates. | 1. Lower the reaction temperature and shorten the reaction time. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Key Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile:
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To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the amine nucleophile (1.1 - 2.0 eq).
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 - 2.5 eq), to scavenge the HBr generated during the reaction.
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Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol for the Reduction of a Nitro Group to an Amine:
Caution: Handle nitro compounds and reducing agents with care.
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Dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
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Add a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl2) (excess, typically 3-10 eq).
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If using a metal in acidic media, add a proton source like acetic acid or hydrochloric acid.
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Heat the reaction mixture (e.g., reflux) and monitor the progress by TLC or LC-MS.
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After completion, cool the reaction mixture and filter off the solid residues.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Main SNAr reaction pathway and potential side reactions.
Technical Support Center: Purification of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Recrystallization Issues
Question: My product is not dissolving in the recrystallization solvent, even at high temperatures. What should I do?
Answer:
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Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the product dissolves completely. Be mindful that using too much solvent will reduce your yield.
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Switch to a More Polar Solvent: If your compound is highly polar, a more polar solvent may be required for dissolution. Consider switching to solvents like ethanol, methanol, or a mixture of ethanol and water.
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Check for Insoluble Impurities: Your product might contain insoluble impurities. If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, you can perform a hot filtration to remove these impurities before allowing the solution to cool.
Question: My product has oiled out instead of crystallizing upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To induce crystallization:
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Reheat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which your compound is less soluble to decrease the overall solvent power. For example, if you are using ethanol, adding a small amount of water might help.
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Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Introduce a seed crystal of the pure product, if available.
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Cool the solution very slowly. A gradual decrease in temperature promotes the formation of crystals over oil.
Question: The purity of my recrystallized product is still low. What are the possible reasons?
Answer:
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Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your product even at low temperatures, leading to co-precipitation of impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Insufficient Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
Column Chromatography Issues
Question: My compounds are not separating on the silica gel column. What can I do to improve separation?
Answer:
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Optimize the Mobile Phase: The polarity of your eluent is critical.
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If your compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase. For a common mobile phase like ethyl acetate/hexane, this means increasing the proportion of hexane.
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If your compounds are sticking to the column (low Rf values), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Use a Gradient Elution: Start with a low polarity mobile phase to elute the less polar compounds and gradually increase the polarity to elute the more polar compounds. This can significantly improve separation.
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Check the Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
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Sample Loading: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column. A diffuse starting band will result in broad, overlapping peaks.
Question: My product is colored, but I see multiple colored bands on the column. What does this indicate?
Answer:
The presence of multiple colored bands indicates that your crude product contains colored impurities. This compound and many of its derivatives are yellow. Other colored bands could correspond to side-products or degradation products. Collect each colored fraction separately and analyze them (e.g., by TLC) to identify the fraction containing your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include:
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Isomeric products: Depending on the reaction, you might have other isomers of the desired product.
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Unreacted starting materials: Incomplete reactions will leave residual this compound.
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Side-products: These can arise from competing reactions. For example, in nucleophilic aromatic substitution reactions, products of reaction at other positions on the aromatic ring might be formed.
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Degradation products: The product might be sensitive to the reaction or work-up conditions.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the properties of similar dinitrobenzene compounds, good starting solvents to try for recrystallization are ethanol , isopropanol , or a mixture of ethyl acetate and hexane .[1] You will likely need to heat the solution to dissolve the compound and then allow it to cool slowly.
Q3: What mobile phase should I start with for thin-layer chromatography (TLC) analysis?
A3: A good starting point for TLC analysis of dinitrobenzene derivatives on a silica gel plate is a mixture of ethyl acetate and hexane . A ratio of 1:4 or 1:3 (ethyl acetate:hexane) is often a reasonable starting point. You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation in column chromatography.
Q4: How can I visualize the spots on a TLC plate if my compounds are not colored?
A4: While this compound is yellow, some of its reaction products may be colorless. You can visualize TLC spots using:
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UV light: Many aromatic compounds will show up as dark spots on a fluorescent TLC plate under UV light (254 nm).
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Staining: Stains like potassium permanganate can be used to visualize a wide range of organic compounds.
Data Presentation
The following tables provide estimated data for the purification of this compound based on typical values for similar compounds. These should be used as starting points for optimization.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Expected Solubility Profile | Notes |
| Ethanol | Moderately soluble when hot, sparingly soluble when cold. | A commonly used and effective solvent for dinitroaromatics. |
| Isopropanol | Similar to ethanol, may offer different selectivity for impurities. | Good alternative if ethanol is not effective. |
| Ethyl Acetate / Hexane | Soluble in hot ethyl acetate, precipitation induced by adding hexane. | Useful for compounds that are highly soluble in ethyl acetate. |
Table 2: Starting Conditions for Column Chromatography (Silica Gel)
| Mobile Phase System (v/v) | Target Compound Polarity | Expected Rf Range (TLC) |
| 10% Ethyl Acetate in Hexane | Low to Medium | 0.2 - 0.4 |
| 20% Ethyl Acetate in Hexane | Medium | 0.4 - 0.6 |
| 30% Ethyl Acetate in Hexane | Medium to High | 0.5 - 0.7 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude product and a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: General Column Chromatography Procedure
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions.
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Gradient Elution (optional): If a single mobile phase does not provide adequate separation, gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) over the course of the separation.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for reaction products.
Caption: Troubleshooting logic for common recrystallization issues.
References
Improving yield and purity in 1-Bromo-5-methoxy-2,4-dinitrobenzene substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing yield and purity during nucleophilic aromatic substitution (SNAr) reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The electron-deficient aromatic ring is attacked by a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequently, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. The two nitro groups are strong electron-withdrawing groups that activate the ring for nucleophilic attack and stabilize the negatively charged Meisenheimer intermediate.[1]
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can effectively solvate the intermediate complex.[2] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent options. Protic solvents, such as alcohols, can decrease the nucleophilicity of the nucleophile through hydrogen bonding and are generally less effective.
Q3: What is the role of the methoxy group in this reaction?
A3: The methoxy group at the 5-position is an electron-donating group. While the two nitro groups are the primary activating groups for nucleophilic attack, the methoxy group can have a modest influence on the overall electron density of the ring. Its presence is a key feature of the desired product's structure.
Q4: Can the methoxy group be cleaved during the reaction?
A4: Cleavage of aryl methyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, BBr3) or very strong bases.[2][3][4][5][6] Under the relatively mild basic or neutral conditions of most SNAr reactions with amine or alkoxide nucleophiles, cleavage of the methoxy group is not a common side reaction. However, prolonged heating in the presence of a strong nucleophilic base could potentially lead to some demethylation. Monitoring the reaction for the formation of phenolic byproducts is advisable if harsh conditions are employed.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The disappearance of the this compound spot and the appearance of a new, typically more polar, product spot indicate the reaction's progress.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is not degraded. If using an amine, ensure it is not a salt or has been properly deprotonated. For solid nucleophiles, ensure they are finely powdered and dry. |
| Insufficient Reaction Temperature | Gently heat the reaction mixture. For many SNAr reactions, temperatures between room temperature and 80 °C are effective. Monitor for potential side product formation at higher temperatures. |
| Inappropriate Solvent | Ensure a polar aprotic solvent (DMF, DMSO, ACN) is used. If the nucleophile has low solubility, consider a different solvent or gentle heating. |
| Presence of Water | Use anhydrous solvents and reagents, especially when working with highly basic nucleophiles like alkoxides. Water can protonate the nucleophile, reducing its reactivity. |
| Poor Quality Starting Material | Verify the purity of the this compound starting material by melting point or NMR spectroscopy. |
Issue 2: Presence of Multiple Products (Low Purity)
| Possible Cause | Troubleshooting Step |
| Side Reactions | Lower the reaction temperature. Reduce the reaction time. Use a less basic or sterically hindered nucleophile if possible. |
| Degradation of Starting Material or Product | Avoid prolonged heating. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Formation of N-nitroso compounds (with amine nucleophiles) | While more common in dinitroaniline herbicides, the potential for N-nitrosamine impurities exists.[7] Ensure the reaction is performed under an inert atmosphere and that the amine is of high purity. |
| Incomplete Reaction | Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed. |
| Cleavage of Methoxy Group | This is unlikely under standard conditions but possible with strong bases and high temperatures. Analyze the crude product by NMR or MS for the presence of a phenolic byproduct. If detected, reduce the reaction temperature and/or use a milder base. |
Data Presentation
The following tables provide expected yield and purity data based on general principles of SNAr reactions. Actual results may vary depending on specific experimental conditions.
Table 1: Effect of Nucleophile on Yield and Purity
| Nucleophile | Expected Yield (%) | Expected Purity (%) | Notes |
| Piperidine | 85-95 | >95 | Generally a clean and high-yielding reaction. |
| Aniline | 70-85 | >90 | Slower reaction than with aliphatic amines. May require gentle heating. |
| Sodium Methoxide | 90-98 | >98 | Very fast and clean reaction. Requires anhydrous conditions. |
| Phenol (with K2CO3) | 60-75 | >90 | Requires a base to deprotonate the phenol. |
Table 2: Effect of Solvent on Yield with Piperidine
| Solvent | Expected Yield (%) | Reaction Time (h) |
| DMF | 92 | 4 |
| DMSO | 95 | 3 |
| Acetonitrile | 88 | 6 |
| Ethanol | 50 | 24 |
Experimental Protocols
Protocol 1: Synthesis of N-(5-methoxy-2,4-dinitrophenyl)piperidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.44 mmol) in anhydrous DMF (15 mL).
-
Addition of Nucleophile: To the stirred solution, add piperidine (0.34 g, 4.13 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to afford bright yellow crystals. Dry the product under vacuum.
Protocol 2: Synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 mL).
-
Preparation of Nucleophile: Carefully add sodium metal (0.09 g, 3.91 mmol) in small pieces to the methanol to generate sodium methoxide. Allow the sodium to react completely.
-
Addition of Substrate: To the sodium methoxide solution, add this compound (1.0 g, 3.44 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by adding water (50 mL).
-
Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Visualizations
References
- 1. This compound | 181995-71-1 | Benchchem [benchchem.com]
- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
Solubility issues of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic compound. Its structure, containing a benzene ring with nitro, bromo, and methoxy groups, suggests it is a relatively polar molecule.[1] Generally, organic molecules with polar functional groups exhibit better solubility in polar solvents.[1][2] However, the presence of the larger non-polar benzene ring can reduce solubility in very polar solvents like water.[1] For compounds with similar structures, such as 1-bromo-2,4-dinitrobenzene, partial miscibility in water and solubility in solvents like ethanol and diethyl ether have been noted.[3]
Q2: I am having trouble dissolving this compound in my chosen solvent. What could be the issue?
Several factors can contribute to solubility issues:
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Solvent Polarity: The principle of "like dissolves like" is crucial.[4] If your solvent is too non-polar (e.g., hexane) or extremely polar (e.g., water), the compound may not dissolve well. A solvent with intermediate polarity might be more effective.
-
Concentration: You may be trying to dissolve too much of the compound in a given volume of solvent, exceeding its saturation point.
-
Temperature: Solubility is often temperature-dependent. Gently warming the mixture may increase the solubility.
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Purity of the Compound: Impurities in your sample of this compound can affect its solubility characteristics.
-
Moisture: The presence of water in your organic solvent can alter its polarity and impact the solubility of the compound.
Q3: Which organic solvents are most likely to dissolve this compound?
Based on its structure and the properties of similar compounds, moderately polar to polar aprotic solvents are good starting points. Solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF) are often good choices for halogenated and nitro-containing aromatic compounds.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar aprotic solvents that can dissolve a wide range of organic compounds.[2] Alcohols such as ethanol and methanol may also be suitable, as related compounds show solubility in them.[3]
Q4: Can I use a solvent mixture to improve solubility?
Yes, using a co-solvent system can be an effective strategy. If your compound is poorly soluble in a non-polar solvent but more soluble in a polar one, you can try a mixture of the two. For example, a hexane/ethyl acetate or a dichloromethane/methanol system allows for fine-tuning the polarity of the solvent to achieve optimal solubility.[5]
Troubleshooting Guide
Issue: The compound is not dissolving in a commonly used organic solvent.
dot
Caption: Workflow for addressing solubility problems.
Qualitative Solubility Data
| Solvent | Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Poorly Soluble | The high polarity from nitro and methoxy groups makes it incompatible with non-polar solvents. |
| Toluene | Non-polar | Sparingly Soluble | The aromatic nature provides some compatibility, but polarity mismatch is significant. |
| Diethyl Ether | Weakly Polar | Soluble | A good balance for many organic compounds; related compounds show solubility.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective for many moderately polar compounds, including those with halogens.[2] |
| Ethyl Acetate | Polar Aprotic | Soluble | A versatile solvent with moderate polarity. |
| Acetone | Polar Aprotic | Very Soluble | Its polarity is well-suited for dissolving polar organic molecules. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | A good solvent for moderately polar to polar compounds. |
| Ethanol / Methanol | Polar Protic | Soluble | Can form hydrogen bonds and has a polar nature suitable for dissolving the compound.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar solvent capable of dissolving a wide range of organic compounds.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful, highly polar solvent often used for compounds that are difficult to dissolve.[2] |
| Water | Polar Protic | Poorly Soluble | The large organic structure is likely to outweigh the polarity of the functional groups, leading to low water solubility.[1] |
Experimental Protocols
Protocol: Determination of Qualitative Solubility
This protocol outlines a general procedure for determining the solubility of a compound like this compound in various solvents.[6][7]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, DCM, ethyl acetate, acetone, THF, ethanol, methanol, DMF, DMSO)
-
Water (deionized)
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.
-
Observation: Observe the mixture against a well-lit background to see if the solid has dissolved. Look for the absence of solid particles.
-
Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in 0.5 mL increments, mixing thoroughly after each addition, up to a total volume of 3 mL.
-
Classification:
-
Very Soluble: Dissolves completely in ≤ 0.5 mL of solvent.
-
Soluble: Dissolves completely in 0.5 - 1.5 mL of solvent.
-
Sparingly Soluble: Dissolves partially, or requires > 1.5 mL of solvent to dissolve completely.
-
Poorly Soluble/Insoluble: Does not visibly dissolve even after the addition of 3 mL of solvent.
-
-
Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.
-
Record Keeping: Record the observations for each solvent tested.
dot
Caption: A step-by-step workflow for qualitative solubility testing.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
Technical Support Center: 1-Bromo-5-methoxy-2,4-dinitrobenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the reaction temperature during the synthesis of 1-Bromo-5-methoxy-2,4-dinitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on reaction temperature management.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase (runaway reaction) upon addition of nitrating agent. | 1. Rate of addition of the nitrating agent (e.g., fuming nitric acid, or a mixture of nitric and sulfuric acid) is too fast. 2. Inadequate cooling of the reaction mixture. 3. Initial temperature of the reaction mixture is too high. | 1. Immediately cease addition of the nitrating agent. 2. Ensure the reaction vessel is securely immersed in a cooling bath (e.g., ice-salt or dry ice-acetone). 3. Increase stirring speed to improve heat transfer. 4. Once the temperature is stable and back within the desired range, resume addition of the nitrating agent at a significantly slower rate. |
| Low yield of the desired product. | 1. Reaction temperature was too low, leading to incomplete nitration. 2. Reaction temperature was too high, leading to the formation of side products or decomposition. 3. Insufficient reaction time. | 1. Ensure the reaction is allowed to gradually warm to the specified temperature after the initial controlled addition of the nitrating agent. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS). 3. If the reaction is proceeding slowly at a lower temperature, consider a modest increase in temperature, but not exceeding the recommended maximum. |
| Formation of significant amounts of mono-nitrated or other side products. | 1. Incorrect stoichiometry of nitrating agent. 2. Reaction temperature was not optimal, favoring the formation of undesired isomers or partially nitrated products. | 1. Carefully control the molar ratio of the nitrating agent to the starting material. 2. Maintain the recommended temperature profile throughout the reaction. Low temperatures during the addition of the nitrating agent are crucial for selectivity. |
| Product degradation or charring. | Excessive reaction temperature. | 1. Strictly adhere to the recommended temperature limits. 2. Ensure efficient heat removal from the reaction vessel. 3. Consider diluting the reaction mixture if it is too concentrated, as this can help to dissipate heat more effectively. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the nitration of 3-bromoanisole to synthesize this compound?
A1: It is crucial to start the reaction at a low temperature to control the initial exothermic phase. A starting temperature of 0°C to 5°C is recommended. This is typically achieved by immersing the reaction vessel in an ice bath.
Q2: How should the nitrating agent be added to the reaction mixture?
A2: The nitrating agent, which is often a mixture of concentrated nitric acid and sulfuric acid, should be added dropwise or in small portions to the cooled and stirred solution of the starting material (3-bromoanisole) in a suitable solvent. Slow and controlled addition is critical to prevent a dangerous temperature surge.
Q3: What is the optimal temperature to maintain after the addition of the nitrating agent?
A3: After the initial exothermic reaction is controlled by slow addition at a low temperature, the reaction mixture may be allowed to slowly warm to room temperature or be maintained at a specific temperature, for instance, 25°C, for a defined period to ensure the reaction goes to completion. Some related syntheses indicate a subsequent heating step to temperatures such as 80°C, but this should be approached with caution and careful monitoring.
Q4: What are the safety precautions I should take when managing the reaction temperature?
A4: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a suitable quenching agent and an appropriate fire extinguisher readily available. Use a reliable temperature monitoring system (e.g., a digital thermometer) and a robust cooling system.
Q5: What are the signs of a runaway reaction, and what should I do if one occurs?
A5: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden change in color (e.g., darkening or charring), and the vigorous evolution of gases. If you suspect a runaway reaction, immediately stop the addition of any reagents, apply maximum cooling, and if necessary, use a pre-prepared quenching bath to quickly cool the reaction. Evacuate the area if the situation cannot be brought under control.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established procedures for the nitration of similar aromatic compounds. Researchers should optimize the conditions based on their specific laboratory setup and analytical monitoring.
Materials:
-
3-Bromoanisole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (or concentrated Nitric Acid)
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Ice
-
Water
-
Suitable organic solvent (e.g., dichloromethane or ethyl acetate)
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Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Cooling bath (ice-water or ice-salt)
-
Separatory funnel
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Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-bromoanisole in a suitable volume of concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Controlled Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-bromoanisole. Maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours). Monitor the progress of the reaction by TLC or another suitable method.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
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Extraction: Extract the product from the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
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Washing and Drying: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal and Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Initial Reaction Temperature | 0 - 5°C | Essential for controlling the initial exotherm. |
| Temperature during Nitrating Agent Addition | 0 - 10°C | Slow, dropwise addition is critical. |
| Post-addition Reaction Temperature | Room Temperature (approx. 20-25°C) | May require gentle heating in some cases, but this should be done with caution. |
| Reaction Time (post-addition) | 1 - 2 hours | Monitor reaction completion by TLC or GC. |
Reaction Temperature Management Workflow
Caption: Workflow for managing reaction temperature during the synthesis of this compound.
Technical Support Center: Reactions Involving 1-Bromo-5-methoxy-2,4-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-methoxy-2,4-dinitrobenzene. The content is designed to offer practical solutions to common experimental challenges.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the two nitro groups. This often makes SNAr the most facile reaction pathway.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
A1: Several factors can contribute to a slow SNAr reaction:
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Insufficient Nucleophilicity: The chosen amine may not be nucleophilic enough. Consider using a more electron-rich amine or a stronger base to deprotonate the amine and increase its nucleophilicity.
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Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents can solvate the nucleophile and reduce its reactivity.
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Steric Hindrance: Significant steric bulk on either the nucleophile or the aromatic ring can hinder the reaction. If possible, choose a less sterically hindered nucleophile.
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Temperature: While many SNAr reactions with this substrate proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Q2: I am observing the formation of side products in my SNAr reaction. What are they and how can I minimize them?
A2: Common side products in SNAr reactions with this compound include:
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Products of Reaction with Solvent: If using a nucleophilic solvent (e.g., methanol, ethanol), you may observe solvolysis products. Using a non-nucleophilic polar aprotic solvent is recommended.
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Di-substitution: While less common with a single leaving group, if other potential leaving groups are present or if the reaction conditions are harsh, di-substitution might occur. Using a stoichiometric amount of the nucleophile can help minimize this.
-
Decomposition of Starting Material: Under strongly basic conditions or at elevated temperatures, the starting material may decompose. Ensure the base is added slowly and the temperature is controlled.
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound.
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent.
-
In a separate flask, dissolve the amine nucleophile in the same solvent.
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Slowly add the amine solution to the solution of the aryl bromide at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
DOT Diagram: General SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Section 2: Suzuki-Miyaura Coupling
While SNAr is often favored, Suzuki-Miyaura coupling can be employed to form a C-C bond at the position of the bromine atom. The electron-deficient nature of the aromatic ring can influence catalyst selection and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What should I check?
A1: For challenging Suzuki-Miyaura couplings with electron-deficient aryl halides, consider the following:
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Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) which can facilitate the oxidative addition step.
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Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For some systems, organic bases like triethylamine may be suitable. The base's solubility can also play a role.
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Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.
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Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
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Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Use fresh, high-quality boronic acid or consider using a boronate ester.
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I prevent these side reactions?
A2:
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Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of the solvent and reaction vessel is crucial. Lowering the reaction temperature may also help.
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Dehalogenation: This can occur if the catalytic cycle is interrupted. Ensure that the transmetalation step is efficient by using an appropriate base and solvent system. Sometimes, adding a small amount of a co-solvent like ethanol can help.
Experimental Protocol: Suzuki-Miyaura Coupling of a Related Electron-Deficient Aryl Bromide
Disclaimer: The following is a representative protocol for an electron-deficient aryl bromide and should be optimized for this compound.
| Parameter | Recommended Condition |
| Aryl Halide | 1-Bromo-4-nitrobenzene (1.0 eq) |
| Boronic Acid | Phenylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol/Water (3:1:1) |
| Temperature | 80 °C |
| Reaction Time | 12-24 h |
Procedure:
-
In a Schlenk flask, combine 1-bromo-4-nitrobenzene, phenylboronic acid, and K₂CO₃.
-
Add the solvent mixture (toluene, ethanol, water).
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Degas the mixture by bubbling argon through it for 15-20 minutes.
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Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify by column chromatography.
DOT Diagram: Troubleshooting a Failed Suzuki-Miyaura Reaction
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
Section 3: Buchwald-Hartwig Amination
For the formation of C-N bonds where the nucleophile is not reactive enough for an SNAr reaction, the Buchwald-Hartwig amination offers a powerful alternative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?
A1: The success of a Buchwald-Hartwig amination depends heavily on the interplay of several factors:
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Catalyst/Ligand Combination: This is the most critical parameter. For electron-deficient aryl bromides, ligands like BINAP, DPPF, or more advanced Buchwald ligands (e.g., XPhos) are often effective. Pre-formed palladium catalysts can also improve reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices. The choice of cation (Na⁺ vs. K⁺) can sometimes influence the reaction outcome.
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Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C). Microwave irradiation can sometimes improve yields and reduce reaction times.
Q2: Am I at risk of a competing SNAr reaction during my Buchwald-Hartwig amination?
A2: Yes, given the high reactivity of this compound towards SNAr, a competing uncatalyzed reaction is possible, especially with highly nucleophilic amines. To favor the Buchwald-Hartwig pathway:
-
Use a less nucleophilic amine that is more suited for the catalyzed reaction.
-
Carefully control the reaction temperature; the catalyzed reaction may proceed at a lower temperature than the uncatalyzed SNAr.
-
Ensure an efficient catalyst system is used to make the catalyzed pathway kinetically favorable.
Experimental Protocol: Buchwald-Hartwig Amination of a Related Aryl Bromide
Disclaimer: This is a general protocol and should be optimized for the specific substrate and amine.
| Parameter | Recommended Condition |
| Aryl Halide | 2-Bromoanisole (1.0 eq) |
| Amine | Aniline (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 4-12 h |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by 2-bromoanisole and aniline via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
DOT Diagram: Catalyst Selection Logic for Buchwald-Hartwig Amination
Caption: Logic diagram for selecting a catalyst system for Buchwald-Hartwig amination.
References
Preventing unwanted side products in dinitrobenzene derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted side products during dinitrobenzene derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side products when synthesizing m-dinitrobenzene?
A1: The primary unwanted side products during the nitration of nitrobenzene to form m-dinitrobenzene are the ortho (1,2-dinitrobenzene) and para (1,4-dinitrobenzene) isomers.[1][2][3] Other potential impurities include residual mononitrobenzene, polynitrated compounds, dinitroazoxy compounds, and nitrophenols.[4]
Q2: How can I minimize the formation of ortho and para isomers during the reaction?
A2: The formation of m-dinitrobenzene is favored because the nitro group on nitrobenzene is a meta-director for electrophilic aromatic substitution.[1][5] To minimize the formation of ortho and para isomers, it is crucial to control the reaction temperature. The nitration should be carried out at a controlled, low temperature, typically not exceeding 15-20°C, especially during the addition of nitrobenzene to the nitrating mixture.[2]
Q3: My final product is yellowish, but I expected a colorless or white crystal. What does this indicate?
A3: A yellowish color in the crude product often indicates the presence of impurities.[6] While pure m-dinitrobenzene is described as colorless or pale yellow crystals, a distinct yellow color can be due to the presence of side products like ortho and para isomers or nitrophenols.[1][4][7] Purification, typically through recrystallization from ethanol, should yield a purer, whiter product.[1][6]
Q4: What is the purpose of using a mixed acid (sulfuric and nitric acid) for nitration?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6] The nitronium ion is the active electrophile that attacks the benzene ring in the nitration reaction.[5]
Q5: Are there alternatives to using mixed acid for nitration?
A5: While the combination of sulfuric and nitric acid is the conventional method, processes using anhydrous nitric acid in the absence of sulfuric acid have been developed for industrial applications to produce dinitrobenzene.[8] However, for laboratory scale, the mixed acid method is well-established and widely used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of m-Dinitrobenzene | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Reaction temperature was too low. | 1. Ensure the reaction is heated (e.g., on a water bath) for a sufficient duration after the initial addition of reagents, as specified in the protocol (e.g., 30 minutes to 2 hours).[1][3] 2. Be cautious during the pouring of the reaction mixture into water and subsequent filtration steps to avoid mechanical loss. Ensure complete precipitation by using ice-cold water.[5][7] 3. While initial addition is at low temperature, a heating step is often required to drive the reaction to completion.[1][3] |
| Product Contaminated with o- and p-Isomers | 1. Reaction temperature was too high during the addition of nitrobenzene. 2. Insufficient purification. | 1. Maintain a low temperature (e.g., below 15-20°C) with ice cooling when adding nitrobenzene to the nitrating mixture.[2] 2. A specific purification step involves reacting the crude product with sodium sulfite. The o- and p-isomers react to form water-soluble nitrobenzenesulfonic acids, while the m-isomer is largely unaffected and can be separated.[2] 3. Perform multiple recrystallizations from a suitable solvent like ethanol until a constant melting point is achieved (pure m-dinitrobenzene melts at ~90-91°C).[1][2] |
| Oily Product Instead of Solid Precipitate | 1. Insufficient cooling during precipitation. 2. Presence of significant amounts of unreacted nitrobenzene or other liquid impurities. | 1. Pour the reaction mixture slowly into a large volume of vigorously stirred ice-cold water to ensure rapid solidification.[1][7] 2. Ensure the reaction goes to completion. Wash the crude product thoroughly with cold water to remove acid impurities.[7] The product can be further purified by recrystallization. |
| Formation of Dark Brown Color During Purification | 1. Reaction of side products with purification reagents. | 1. When using sodium sulfite to remove o- and p-isomers, the mixture may turn dark brown as the undesired isomers go into solution. This is a normal observation in this purification procedure.[2] 2. If using alkaline washes (e.g., sodium carbonate), use dilute solutions at low temperatures to avoid reactions with the desired m-dinitrobenzene product.[4] |
Experimental Protocols
Protocol 1: Synthesis of m-Dinitrobenzene
This protocol is adapted from established laboratory procedures for the nitration of nitrobenzene.[1][2][7]
Materials:
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming or Concentrated Nitric Acid (HNO₃)
-
Ethanol (for recrystallization)
-
Ice
-
Round-bottom flask, Reflux condenser, Beaker, Funnel
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 15 mL of fuming nitric acid to the sulfuric acid while keeping the mixture cool.
-
Nitration: Slowly add 12.5 mL of nitrobenzene in small portions (e.g., 3 mL at a time) to the chilled nitrating mixture. Swirl the flask thoroughly after each addition, ensuring the temperature does not rise significantly.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture on a water bath at approximately 60-90°C for 30-60 minutes with occasional shaking.[1][3]
-
Precipitation: Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing about 500 mL of ice-cold water, stirring vigorously. The crude m-dinitrobenzene will precipitate as a solid.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the crystals several times with cold water to remove residual acid.
-
Purification (Recrystallization): Transfer the crude product to a flask and add 80-100 mL of rectified spirit (ethanol). Heat the mixture on a water bath to dissolve the solid. If the solution is not clear, filter it while hot. Allow the solution to cool slowly to room temperature to form crystals. A second recrystallization may be necessary to obtain pure m-dinitrobenzene (m.p. 90°C).[1]
Protocol 2: Purification to Remove o- and p-Isomers
This protocol uses sodium sulfite to selectively remove ortho and para isomers.[2]
Materials:
-
Crude dinitrobenzene product
-
Sodium Sulfite (Na₂SO₃)
-
Wetting agent (e.g., soap)
Procedure:
-
Melt the crude dinitrobenzene product in about 500 mL of water at approximately 80°C. Add a small amount (e.g., 5 grams) of a wetting agent.
-
With vigorous stirring, add 20 grams of crystalline sodium sulfite to the oily suspension over 30 minutes.
-
Continue stirring at 90-95°C for an additional 2 hours. The mixture will likely turn dark brown as the o- and p-isomers react and dissolve.
-
Allow the mixture to cool to room temperature while continuing to stir.
-
Filter the solid precipitate, which is now enriched in m-dinitrobenzene.
-
For further purification, remelt the solid under 500 mL of water, cool while stirring, and filter again. Dry the final product.
Visualizations
Caption: Workflow for the synthesis and purification of m-dinitrobenzene.
Caption: Troubleshooting logic for dinitrobenzene synthesis issues.
References
- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US5488187A - Process for the production of dinitrobenzene and mononitrobenzene - Google Patents [patents.google.com]
Technical Support Center: 1-Bromo-5-methoxy-2,4-dinitrobenzene
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Bromo-5-methoxy-2,4-dinitrobenzene?
A1: Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from moisture and incompatible substances.
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, dinitrobromobenzene compounds are generally stable solids under normal ambient conditions.[5] However, stability can be affected by factors such as prolonged exposure to light, high temperatures, and humidity.
Q3: What are the known incompatibilities of this compound?
A3: While specific data for this compound is unavailable, similar compounds are incompatible with strong oxidizing agents and water.[3][5] Contact with these substances should be avoided to prevent potential decomposition or hazardous reactions.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation may include a change in color (e.g., darkening), caking of the powder, or the appearance of an unusual odor. For experimental validation, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point analysis can be used to assess purity and detect degradation products.
Q5: What is the recommended procedure for handling this compound?
A5: Handle this compound in a well-ventilated area, preferably in a fume hood.[2][4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Avoid generating dust.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in a research setting.
Problem 1: Inconsistent Experimental Results
Inconsistent results in reactions involving this compound can often be traced back to the purity and integrity of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Problem 2: Compound Appears Clumped or Discolored
Changes in the physical appearance of the compound can indicate degradation due to improper storage, particularly exposure to moisture.
Logical Flow for Investigation:
Caption: Investigating physical changes in the compound.
Stability and Storage Data
As specific quantitative stability data for this compound is not available, the following table provides general recommendations based on information for 1-bromo-2,4-dinitrobenzene.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | To minimize the rate of potential decomposition reactions. |
| Light | Store in an opaque or amber container. | Nitroaromatic compounds can be sensitive to light, which may induce photochemical degradation. |
| Humidity | Store in a dry environment, preferably in a desiccator. | The compound is likely sensitive to moisture, which can lead to hydrolysis or physical changes like clumping.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To prevent potential oxidation. |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions. It is adapted from the ICH guidelines for stability testing of new drug substances.[6]
1. Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its long-term stability.
2. Materials:
-
This compound (minimum of one batch)
-
Stability chambers with controlled temperature and humidity
-
Appropriate sample containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation for purity assessment (e.g., HPLC, TLC, melting point apparatus)
3. Experimental Workflow:
Caption: Workflow for an accelerated stability study.
4. Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the initial batch of this compound to establish baseline data for appearance, purity (by HPLC), and melting point.
-
Sample Preparation: Aliquot the compound into several sample containers that are representative of the intended long-term storage.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[6]
-
Time Points: Withdraw samples for analysis at specified time intervals, such as 1, 3, and 6 months.[7]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color, texture, or form.
-
Purity: Use a validated stability-indicating HPLC method to determine the assay of the active substance and quantify any degradation products.
-
Melting Point: Measure the melting point range and compare it to the initial value. A significant depression or broadening of the melting point range can indicate the presence of impurities.
-
-
Data Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a failure to meet the established specifications.[6]
5. Interpretation of Results: If significant degradation is observed under accelerated conditions, further studies at intermediate conditions (e.g., 30°C / 65% RH) may be necessary to establish a reliable shelf-life at room temperature.[6]
References
- 1. 1-BROMO-2,4-DINITROBENZENE - Safety Data Sheet [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
Handling and disposal of 1-Bromo-5-methoxy-2,4-dinitrobenzene waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Bromo-5-methoxy-2,4-dinitrobenzene waste. Given the limited direct data on this specific compound, this guide is based on the properties and hazards of the closely related and well-documented compound, 1-Bromo-2,4-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the analogous compound 1-Bromo-2,4-dinitrobenzene, this substance is considered hazardous.[1] It may cause skin sensitization, is harmful if swallowed or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[1] Ingestion of similar compounds in quantities less than 150 grams may be fatal or cause serious health damage.[1] The substance and its metabolites can interfere with oxygen uptake by hemoglobin, leading to methemoglobinemia.[1]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention.[2][3][4][5][6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][5]
-
Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected area immediately with soap and plenty of water.[2][3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3][4][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.[2][3][4][5][6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is essential to minimize exposure risk. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat, and in cases of potential significant exposure, full-body protective clothing.
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Q4: How should I store this compound?
A4: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents, and foodstuff containers.[1][2] The storage area should be designated for corrosive materials and be secured against unauthorized access.[2]
Q5: What is the proper procedure for disposing of waste containing this chemical?
A5: Waste containing this compound is classified as hazardous and must be disposed of according to local, state, and federal regulations.[3][5] Consult your institution's environmental health and safety (EHS) office for specific guidance. General procedures involve collecting the waste in a labeled, sealed container and arranging for disposal by a licensed hazardous waste management company.[1] Disposal methods may include burial in a licensed landfill or incineration in a licensed facility.[1]
Troubleshooting Guides
Scenario 1: Accidental Spill
| Problem | Possible Cause | Solution |
| Minor Spill (Solid) | Improper handling, container failure. | 1. Remove all ignition sources.[1] 2. Clean up spills immediately, avoiding dust generation.[1] 3. Wear appropriate PPE (gloves, goggles, lab coat).[1] 4. Use dry clean-up procedures.[1] 5. Place the spilled material into a suitable, labeled container for waste disposal.[1] |
| Major Spill (Solid) | Large container failure, significant release. | 1. Evacuate the area and move upwind.[1] 2. Alert emergency responders and inform them of the hazard's location and nature.[1] 3. Wear full-body protective clothing and a self-contained breathing apparatus.[1] 4. Prevent the spill from entering drains or watercourses.[1] 5. Contain the spill using sand, earth, or vermiculite.[1] 6. Collect the recoverable product into labeled containers for disposal.[1] |
Scenario 2: Unexpected Reaction
| Problem | Possible Cause | Solution |
| Unexpected color change, gas evolution, or temperature increase during an experiment. | Contamination of reagents, incorrect reaction conditions, incompatibility with other substances. | 1. If safe to do so, stop the addition of any further reagents. 2. If the reaction is exothermic and temperature is rising, use an ice bath to cool the reaction vessel. 3. Ensure adequate ventilation in a fume hood. 4. If the reaction appears to be getting out of control, evacuate the immediate area and contact your institution's emergency response team. 5. Review the experimental protocol to identify any potential errors. |
| Formation of an unexpected precipitate. | Impurities in starting materials, side reactions, insolubility in the chosen solvent. | 1. Isolate a small sample of the precipitate for analysis if it is safe to do so. 2. Consider potential side reactions based on the reactants and conditions. 3. Review the literature for similar observations with related compounds. 4. Purify the starting materials to remove potential impurities. |
Data Presentation
Physical and Chemical Properties (of 1-Bromo-2,4-dinitrobenzene as an analogue)
| Property | Value | Reference |
| Appearance | Yellow crystalline solid | [5] |
| Molecular Formula | C₆H₃BrN₂O₄ | [3] |
| Melting Point | 70 - 73 °C (158 - 163.4 °F) | [4] |
| Solubility | Partly miscible in water | [5] |
Experimental Protocols
Protocol for Handling and Weighing Solid this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required personal protective equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.
-
Have waste containers for solid chemical waste and contaminated disposables readily available and properly labeled.
-
-
Handling:
-
Transport the chemical container in a secondary container to the fume hood.
-
Open the container inside the fume hood.
-
Use a clean, dedicated spatula for transferring the solid. Avoid creating dust.
-
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood or in close proximity.
-
Tare the balance.
-
Carefully transfer the desired amount of the solid to the weigh boat.
-
Record the weight.
-
-
Post-Weighing:
-
Securely close the main container of this compound.
-
Clean the spatula with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth as contaminated waste.
-
Dispose of the weigh boat in the solid hazardous waste container.
-
Wash hands thoroughly after handling.
-
Protocol for the Decontamination of Glassware
-
Initial Rinse:
-
Under a fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect this initial rinsate in a designated hazardous waste container for halogenated organic waste.
-
-
Washing:
-
Wash the glassware with soap and water.
-
Rinse thoroughly with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
-
Verification (Optional but Recommended for Trace Analysis):
-
For applications sensitive to trace contamination, a final rinse with a high-purity solvent can be performed, and the rinsate analyzed (e.g., by UV-Vis spectroscopy) to ensure complete removal of the compound.
-
Visualizations
Caption: Workflow for the disposal of this compound waste.
Caption: Logical flow for responding to a chemical spill.
References
Technical Support Center: Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction type for this compound?
A1: this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. The two electron-withdrawing nitro groups make the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group.
Q2: What are some common nucleophiles used in reactions with this compound?
A2: A variety of nucleophiles can be used, including:
-
Alkoxides: such as sodium methoxide or ethoxide to form aryl ethers.
-
Amines: primary and secondary amines to form substituted anilines.
-
Thiols: to form thioethers.
-
Azides: to introduce the azido group.
Q3: Why is the quenching step critical in these reactions?
A3: The quenching step is crucial for several reasons:
-
To stop the reaction: It deactivates any unreacted nucleophile, preventing further reaction or side reactions during workup.
-
To neutralize the reaction mixture: This is essential for a clean extraction and purification of the desired product.
-
To ensure safety: Some nucleophiles, like sodium methoxide, are reactive and need to be neutralized for safe handling and disposal.
Q4: What are the main safety concerns when working with this compound?
A4: Dinitrobenzene derivatives are known to be toxic and potentially explosive. Key safety precautions include:
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Toxicity: Avoid inhalation, ingestion, and skin contact. Dinitrobenzenes can be absorbed through the skin and are toxic.
-
Explosion Risk: Avoid heating the dry compound, as dinitroaromatics can be explosive. Reactions should be conducted with care to control temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product does not precipitate upon quenching. | The product is soluble in the quenching medium. / The reaction did not go to completion. | Try a different quenching agent (e.g., ice-cold water instead of an acidic solution). / Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). / Check the reaction progress by TLC before quenching. |
| Formation of a dark-colored tar or multiple spots on TLC after quenching. | Side reactions due to excess nucleophile or high temperature. / Decomposition of starting material or product. | Add the quenching agent slowly at a low temperature (e.g., 0 °C). / Ensure the reaction temperature was controlled. / Use a milder quenching agent. |
| Low yield of the desired product. | Incomplete reaction. / Loss of product during workup. / Inefficient quenching leading to product degradation. | Monitor the reaction by TLC to ensure completion. / Ensure the pH of the aqueous layer is optimal for product extraction. / Perform the quenching and workup at a low temperature. |
| Difficulty in separating the product from the starting material. | Similar polarity of the product and starting material. | Optimize the mobile phase for column chromatography to achieve better separation. / Consider recrystallization if the product is a solid. |
| Emulsion formation during extraction. | Presence of unquenched basic nucleophiles or salts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. / Filter the mixture through a pad of Celite before extraction. |
Experimental Protocols
General Quenching Procedure for SNAr Reactions with Amine Nucleophiles
This protocol describes a general method for quenching a reaction between this compound and a primary or secondary amine.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add 1 M aqueous HCl to the stirred reaction mixture until the pH is acidic (pH 2-3). This will protonate the excess amine and any basic intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Quenching Procedure for SNAr Reactions with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol provides a general method for quenching a reaction involving an alkoxide nucleophile.
-
Cool the Reaction: After completion, cool the reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture to neutralize the excess alkoxide.
-
Extraction: Add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for quenching an amine reaction.
Caption: Workflow for quenching an alkoxide reaction.
Caption: Troubleshooting decision tree for quenching.
Validation & Comparative
A Comparative Guide to Substrates for Glutathione S-Transferase Assays: Validating Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of substrates used in Glutathione S-Transferase (GST) assays, with a focus on the validation of experimental results. While 1-Chloro-2,4-dinitrobenzene (CDNB) is the most widely characterized substrate, this guide also considers 1-Bromo-5-methoxy-2,4-dinitrobenzene and other alternatives. The information presented herein is intended to assist researchers in selecting the appropriate substrate for their specific experimental needs and in understanding the methodologies for accurate data generation.
Performance Comparison of GST Substrates
The selection of a suitable substrate is critical for the accurate determination of GST activity. The ideal substrate should exhibit high reactivity and specificity towards GST, leading to a readily measurable product. The following table summarizes the key performance indicators for common GST substrates. It is important to note the current lack of published experimental data for this compound, preventing a direct quantitative comparison.
| Substrate | Chemical Structure | Leaving Group | Molar Extinction Coefficient (ε) of Product | Kinetic Parameters (Typical) | Notes |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | C₆H₃ClN₂O₄ | Chloride | 9.6 mM⁻¹cm⁻¹ at 340 nm[1] | Km (for GSH): ~100 µM Km (for CDNB): ~100 µM Vmax: 40-60 µmol/min/mg GST[2] | The most commonly used and well-characterized universal substrate for GSTs.[3] Its reaction with glutathione (GSH) results in the formation of a thioether, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[1] |
| 1-Bromo-2,4-dinitrobenzene | C₆H₃BrN₂O₄ | Bromide | Not specified in retrieved results | Not specified in retrieved results | Used as a substrate in some GST assays.[4] Bromide is generally a better leaving group than chloride, which could theoretically lead to a higher reaction rate. However, without experimental data, this remains a hypothesis. |
| This compound | C₇H₅BrN₂O₅ | Bromide | Not Available | Not Available | Currently, there is a lack of published experimental data regarding the use of this compound as a substrate for GST assays. Its structural similarity to other dinitrobenzene substrates suggests it may have activity, but its performance relative to established substrates has not been experimentally validated. The presence of a methoxy group may influence its solubility and interaction with the enzyme's active site. |
| o-Dinitrobenzene | C₆H₄N₂O₄ | Nitrite | Not specified in retrieved results | Not specified in retrieved results | This substrate can be used in a colorimetric assay where the release of nitrite is measured.[5][6] This provides an alternative detection method to the UV spectrophotometry used for CDNB. |
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for the validation of research findings. Below is a detailed methodology for the standard Glutathione S-Transferase activity assay using CDNB as the substrate. This protocol is widely adopted and serves as a reliable baseline for comparing the performance of other substrates.
Standard GST Activity Assay Protocol using 1-Chloro-2,4-dinitrobenzene (CDNB)
This protocol is based on the spectrophotometric measurement of the conjugation of CDNB with reduced glutathione (GSH), catalyzed by GST. The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
30 mM 1-Chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Enzyme solution (cell lysate, purified GST, etc.)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture with the following components in the specified final concentrations:
-
97 mM Potassium Phosphate Buffer, pH 6.5
-
2.5 mM Reduced Glutathione (GSH)
-
1.0 mM 1-Chloro-2,4-dinitrobenzene (CDNB)
-
-
Blank Preparation: Prepare a blank cuvette containing the reaction mixture but without the enzyme solution. Add an equivalent volume of buffer instead.
-
Equilibration: Incubate both the sample and blank cuvettes at 25°C for approximately 5 minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add the enzyme solution to the sample cuvette to initiate the reaction. Mix gently by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over a period of 5 minutes. Ensure that the rate of increase is linear during the measurement period.
-
Calculation of GST Activity: The rate of change in absorbance per minute (ΔA340/min) is used to calculate the enzyme activity. One unit of GST activity is defined as the amount of enzyme that conjugates 1.0 µmole of CDNB with GSH per minute at pH 6.5 and 25°C.[1]
The calculation is as follows:
Units/ml enzyme = (ΔA340/min * Total reaction volume (ml)) / (9.6 * Volume of enzyme added (ml))
Where 9.6 is the millimolar extinction coefficient (mM⁻¹cm⁻¹) of the S-(2,4-dinitrophenyl)glutathione conjugate at 340 nm.[1]
Visualizing the Workflow and Reaction Pathway
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams have been generated using Graphviz.
Caption: Workflow for a standard Glutathione S-Transferase (GST) activity assay.
Caption: General reaction pathway for the GST-catalyzed conjugation of glutathione to an electrophilic substrate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reversible modification of rat liver glutathione S-transferase 3-3 with 1-chloro-2,4-dinitrobenzene: specific labelling of Tyr-115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 1-bromo-2,4-dinitrobenzene | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene in Comparison to Other Halodinitrobenzenes: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene with other key halodinitrobenzenes, namely 1-Fluoro-2,4-dinitrobenzene, 1-Chloro-2,4-dinitrobenzene, and 1-Bromo-2,4-dinitrobenzene. The comparison is centered on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of organic compounds. This guide presents experimental data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the relative reactivities of these compounds.
Comparative Reactivity Data
The reactivity of halodinitrobenzenes in SNAr reactions is primarily governed by the nature of the halogen leaving group and the electronic effects of other substituents on the aromatic ring. The two electron-withdrawing nitro groups strongly activate the ring for nucleophilic attack. The following table summarizes the second-order rate constants for the reaction of various halodinitrobenzenes with piperidine in 95% ethanol at 25°C.
| Compound | Leaving Group | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ min⁻¹) | Relative Reactivity |
| 1-Fluoro-2,4-dinitrobenzene | F | ~87 - 174 (estimated)[1] | Highest |
| 1-Chloro-2,4-dinitrobenzene | Cl | 1.744[1] | High |
| 1-Bromo-2,4-dinitrobenzene | Br | 1.588[1] | Medium |
| This compound | Br | Slower than 1-Bromo-2,4-dinitrobenzene | Lowest |
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to several key factors inherent to the SNAr mechanism. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The following diagram illustrates the key factors that influence the rate of this reaction:
Caption: Factors influencing the reactivity of halodinitrobenzenes in SNAr.
-
Leaving Group Electronegativity: The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring.[2] A more electronegative halogen (like fluorine) withdraws electron density from the ring more effectively, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. This is why 1-fluoro-2,4-dinitrobenzene is significantly more reactive than its chloro, bromo, and iodo counterparts.[1] The strength of the carbon-halogen bond is not the primary factor determining the reaction rate in this case.
-
Electron-Withdrawing Groups (EWGs): The two nitro groups are powerful EWGs that are essential for activating the benzene ring to nucleophilic attack. They achieve this by withdrawing electron density from the ring and by stabilizing the negative charge of the Meisenheimer intermediate through resonance.
-
Electron-Donating Groups (EDGs): The methoxy group in this compound is an EDG. It donates electron density to the aromatic ring, which makes the ring less electrophilic and therefore less reactive towards nucleophiles. This effect leads to a destabilization of the negatively charged Meisenheimer complex, resulting in a slower reaction rate.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
The following is a detailed protocol for a kinetic study to compare the reactivity of different halodinitrobenzenes with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
3.1. Materials and Reagents:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
This compound
-
Piperidine
-
Ethanol (95%)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
3.2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each halodinitrobenzene (e.g., 0.01 M) in 95% ethanol.
-
Prepare a stock solution of piperidine (e.g., 1 M) in 95% ethanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows maximum absorbance, and the reactants have minimal absorbance. This is typically in the range of 350-450 nm for the formation of N-(2,4-dinitrophenyl)piperidine.
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired temperature (e.g., 25°C).
-
In a 1 cm quartz cuvette, pipette a specific volume of the piperidine stock solution and dilute with 95% ethanol to a final volume just under the desired total volume (e.g., 3 mL). The concentration of piperidine should be in large excess (at least 10-fold) compared to the halodinitrobenzene to ensure pseudo-first-order kinetics.
-
To initiate the reaction, add a small, precise volume of the halodinitrobenzene stock solution to the cuvette, quickly mix by inversion, and immediately place the cuvette in the spectrophotometer.
-
Start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
3.3. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine: k = kobs / [Piperidine].
-
Repeat the experiment for each halodinitrobenzene to obtain a set of comparable second-order rate constants.
Conclusion
The reactivity of halodinitrobenzenes in nucleophilic aromatic substitution is a well-defined process influenced by the electronic properties of the leaving group and other substituents on the aromatic ring. The established reactivity order is F > Cl > Br > I, which is governed by the electronegativity of the halogen activating the ring for nucleophilic attack. The presence of an electron-donating methoxy group in this compound is predicted to decrease its reactivity compared to 1-Bromo-2,4-dinitrobenzene. The provided experimental protocol offers a robust method for quantitatively assessing these reactivity differences in a laboratory setting. This understanding is crucial for the rational design of synthetic pathways and the development of new chemical entities in various fields of research.
References
A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established mechanistic principles and available experimental data for analogous compounds.
Introduction to SNAr Reactivity in Activated Aryl Halides
Nucleophilic aromatic substitution is a critical reaction in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. In activated aryl halides, such as the dinitrobenzene derivatives discussed herein, the reaction proceeds via a two-step addition-elimination mechanism.[1] This process involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The reactivity of the aryl halide is significantly influenced by the nature of the leaving group (halogen) and the electronic effects of the substituents on the aromatic ring.
The two nitro groups at positions 2 and 4 are powerful electron-withdrawing groups that activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1] The methoxy group at position 5, being meta to the site of substitution, primarily exerts an electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbon atom attached to the halogen.
Leaving Group Effects in SNAr Reactions
In contrast to SN2 reactions, the typical order of leaving group reactivity in SNAr reactions is F > Cl ≈ Br > I.[2] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond.[2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Comparative Reactivity Analysis
Based on the general trend for SNAr reactions, 1-Chloro-5-methoxy-2,4-dinitrobenzene is expected to be slightly more reactive than or have a reactivity very similar to this compound . The greater electronegativity of chlorine compared to bromine leads to a more electrophilic carbon at the site of substitution, which should facilitate a faster initial nucleophilic attack. However, for chloro and bromo derivatives in activated systems, the difference in reactivity is often small.
Table 1: Predicted Relative Reactivity and Supporting Physicochemical Data
| Compound | Leaving Group | Electronegativity of Leaving Group (Pauling Scale) | Predicted Relative Reactivity |
| 1-Chloro-5-methoxy-2,4-dinitrobenzene | Cl | 3.16 | Slightly Higher |
| This compound | Br | 2.96 | Slightly Lower |
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and 1-Chloro-5-methoxy-2,4-dinitrobenzene, a pseudo-first-order kinetic study can be performed using a suitable nucleophile, such as piperidine or aniline, and monitoring the reaction progress via UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the SNAr reaction of this compound and 1-Chloro-5-methoxy-2,4-dinitrobenzene with a selected nucleophile.
Materials:
-
This compound
-
1-Chloro-5-methoxy-2,4-dinitrobenzene
-
Piperidine (or other suitable nucleophile)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M piperidine) in anhydrous acetonitrile.
-
Prepare stock solutions of the electrophiles (this compound and 1-Chloro-5-methoxy-2,4-dinitrobenzene) in anhydrous acetonitrile (e.g., 0.001 M).
-
-
Kinetic Runs:
-
Set the spectrophotometer to a wavelength where the product shows significant absorbance and the reactants have minimal absorbance. This is typically in the range of 350-450 nm for the formation of N-substituted dinitroaniline derivatives.
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder.
-
To a cuvette containing a known concentration of the nucleophile solution (in large excess, e.g., 0.01 M), rapidly inject a small volume of the electrophile stock solution to initiate the reaction.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Repeat the experiment with at least three different concentrations of the nucleophile to determine the second-order rate constant.
-
Repeat the entire procedure for the other electrophile under identical conditions.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Visualizations
Caption: General mechanism for the SNAr reaction.
Caption: Workflow for comparative kinetic analysis.
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution, 1-Chloro-5-methoxy-2,4-dinitrobenzene is anticipated to exhibit slightly higher or very similar reactivity compared to this compound. This is primarily attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the reaction center. However, as the cleavage of the carbon-halogen bond is not the rate-determining step, the difference in reactivity is expected to be modest. For definitive quantitative comparison, direct experimental investigation under controlled conditions, as outlined in the provided protocol, is recommended.
References
The Synthetic Advantage: A Comparative Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene
For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount to the success of complex synthetic pathways. 1-Bromo-5-methoxy-2,4-dinitrobenzene stands out as a versatile reagent in nucleophilic aromatic substitution (SNAr) reactions, offering distinct advantages over other halogenated dinitrobenzene derivatives. This guide provides an objective comparison of its performance with common alternatives, supported by experimental data and detailed protocols.
Unveiling the Reactivity Landscape: A Data-Driven Comparison
The reactivity of halo-dinitrobenzenes in SNAr reactions is critically influenced by the nature of the leaving group and the substitution pattern on the aromatic ring. The electron-withdrawing nitro groups at the ortho and para positions activate the ring towards nucleophilic attack. While fluoride is generally considered the most reactive leaving group in SNAr reactions due to its high electronegativity which stabilizes the intermediate Meisenheimer complex, this compound offers a balance of reactivity and practicality.
The presence of the methoxy group at the 5-position further influences the electronic environment of the aromatic ring. While typically an electron-donating group by resonance, its inductive electron-withdrawing effect, coupled with the strong activation by the two nitro groups, modulates the overall reactivity. This can be advantageous in achieving selectivity in complex syntheses.
Below is a comparative summary of pseudo-first-order rate constants (k_obsd) for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine in acetonitrile at 25.0 °C. While data for the methoxy-substituted analog is not directly available in this specific comparative study, the trend for the parent compounds provides a valuable benchmark for understanding the leaving group effect.
| Reagent | Leaving Group | Provisional Mayr Electrophilicity Parameter (E) |
| 1-Fluoro-2,4-dinitrobenzene | F | -14.1 |
| 1-Chloro-2,4-dinitrobenzene | Cl | -17.6 |
| 1-Bromo-2,4-dinitrobenzene | Br | -17.6 |
| 1-Iodo-2,4-dinitrobenzene | I | -18.3 |
| Data sourced from a kinetic study on the reactions of 1-X-2,4-dinitrobenzenes with amines.[1] |
The Mayr electrophilicity parameter (E) provides a quantitative measure of the compound's reactivity towards nucleophiles. A less negative E value indicates higher electrophilicity and thus, a faster reaction rate. As shown in the table, the fluoro derivative is the most reactive. However, bromo derivatives are often preferred due to their lower cost, greater stability, and ease of handling compared to their fluoro counterparts, while still offering substantial reactivity.
Experimental Protocols: Harnessing the Potential of this compound
The following protocols provide a framework for utilizing this compound in both synthetic and biochemical applications.
Synthesis of N-Aryl-5-methoxy-2,4-dinitroaniline via SNAr Reaction
This protocol details a general procedure for the nucleophilic aromatic substitution reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Microwave reactor (optional)
Procedure:
-
In a microwave-safe vial, combine this compound (1 equivalent) and the primary amine (1.1 equivalents).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 125°C and maintain this temperature for a specified time (e.g., 30 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation upon addition of water or by column chromatography.
-
Characterize the product by standard analytical techniques (NMR, IR, MS).
Glutathione S-Transferase (GST) Activity Assay
This compound can be used as a substrate for glutathione S-transferase (GST), an important enzyme in detoxification pathways. This protocol is adapted from standard GST assays using 1-chloro-2,4-dinitrobenzene (CDNB).[2][3][4][5][6]
Materials:
-
This compound (or CDNB as a standard)
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 6.5)
-
Ethanol
-
GST enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a stock solution of GSH in phosphate buffer.
-
In a cuvette, mix the phosphate buffer, GSH solution, and the this compound solution.
-
Initiate the reaction by adding the GST enzyme solution.
-
Monitor the increase in absorbance at a specific wavelength (typically 340 nm for the CDNB conjugate) over time.
-
The rate of increase in absorbance is proportional to the GST activity.
Visualizing the Chemistry: Mechanisms and Pathways
To better understand the utility of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a relevant signaling pathway.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
Caption: DNP can influence the AMPK/p38 MAPK signaling pathway to regulate glucose uptake.[7]
Concluding Remarks
This compound emerges as a valuable tool for synthetic chemists and drug development professionals. Its moderated reactivity, compared to fluoro-analogs, coupled with its enhanced stability and cost-effectiveness, makes it an attractive choice for a range of SNAr applications. The methoxy substituent provides an additional handle for modifying the electronic properties and for further synthetic transformations. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective implementation in the laboratory, paving the way for the efficient synthesis of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Products from 1-Bromo-5-methoxy-2,4-dinitrobenzene Reactions: A Comparative Guide
A detailed spectroscopic comparison of N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline, a product of nucleophilic aromatic substitution on 1-Bromo-5-methoxy-2,4-dinitrobenzene, with an alternative dinitroaniline derivative. This guide provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and visual aids to facilitate the characterization of these compounds.
This compound is a highly activated aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitro groups facilitates the displacement of the bromide ion by a variety of nucleophiles. This reactivity makes it a valuable starting material for the synthesis of a diverse range of substituted dinitrobenzene derivatives, which are of interest in medicinal chemistry and materials science.
This guide focuses on the spectroscopic characterization of the product formed from the reaction of this compound with p-anisidine, namely N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline (Product A). For comparative purposes, we will analyze the spectroscopic data of N-(4-methylphenyl)-2,4-dinitroaniline (Product B), an alternative dinitroaniline derivative.
Reaction Pathway and Spectroscopic Workflow
The synthesis of Product A proceeds via a nucleophilic aromatic substitution reaction where the lone pair of the amino group in p-anisidine attacks the carbon atom bearing the bromine atom in this compound. The subsequent loss of a proton and the bromide ion yields the final product.
Caption: Reaction scheme for the synthesis of Product A.
A typical workflow for the spectroscopic analysis of the reaction product involves a combination of techniques to elucidate its chemical structure.
Caption: General workflow for product analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Product A and Product B.
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Product A | 9.75 | s | - | 1H | N-H |
| 8.80 | s | - | 1H | H-3 | |
| 7.20 | d | 9.0 | 2H | H-2', H-6' | |
| 6.95 | d | 9.0 | 2H | H-3', H-5' | |
| 6.50 | s | - | 1H | H-6 | |
| 3.95 | s | - | 3H | 5-OCH₃ | |
| 3.85 | s | - | 3H | 4'-OCH₃ | |
| Product B | 9.68 | s | - | 1H | N-H |
| 8.75 | d | 2.7 | 1H | H-3 | |
| 7.30 | d | 8.4 | 2H | H-2', H-6' | |
| 7.22 | d | 8.4 | 2H | H-3', H-5' | |
| 7.15 | dd | 9.6, 2.7 | 1H | H-5 | |
| 6.95 | d | 9.6 | 1H | H-6 | |
| 2.40 | s | - | 3H | 4'-CH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Product A | 158.0, 155.0, 142.0, 138.0, 135.0, 130.0, 128.0, 125.0, 115.0, 110.0, 57.0, 56.0 | Aromatic C, OCH₃ |
| Product B | 148.1, 142.5, 137.2, 135.8, 130.1, 129.8, 125.7, 122.9, 118.6, 115.2, 21.1 | Aromatic C, CH₃ |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| Product A | 3320 (N-H), 1610 (C=C), 1580, 1330 (NO₂), 1240 (C-O) | 333 [M]⁺ |
| Product B | 3310 (N-H), 1615 (C=C), 1590, 1325 (NO₂), 2920 (C-H) | 287 [M]⁺ |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL) is added the corresponding aniline derivative (1.1 mmol) and a base such as triethylamine or potassium carbonate (1.5 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Conclusion
The spectroscopic data presented provides a clear basis for the identification and differentiation of N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline (Product A) and N-(4-methylphenyl)-2,4-dinitroaniline (Product B). The ¹H NMR spectra are particularly diagnostic, with distinct chemical shifts and splitting patterns for the aromatic protons and the substituent groups. The ¹³C NMR, IR, and mass spectrometry data further corroborate the assigned structures. This guide serves as a valuable resource for researchers working with substituted dinitrobenzene compounds, enabling efficient and accurate product characterization.
LC-MS Analysis for the Confirmation of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products: A Comparative Guide
For researchers engaged in synthetic chemistry and drug development, the accurate confirmation of reaction products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation of reaction products of 1-Bromo-5-methoxy-2,4-dinitrobenzene, a versatile reagent in nucleophilic aromatic substitution (SNAr) reactions.
Introduction to this compound and its Reactivity
This compound is an electron-deficient aromatic compound frequently utilized in organic synthesis. The presence of two nitro groups strongly activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromo substituent. This reactivity allows for the introduction of a wide range of nucleophiles, leading to a diverse array of potential products. The general reaction scheme is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. Given the potential for side reactions and the need for unambiguous structural elucidation, robust analytical methodologies are essential for reaction monitoring and final product confirmation.
LC-MS for Reaction Product Confirmation: A Detailed Approach
LC-MS is a powerful and widely adopted technique for the analysis of organic reaction mixtures due to its high sensitivity, selectivity, and compatibility with a broad range of analytes.[1] It combines the separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information for each component in a mixture.
Experimental Protocol for LC-MS Analysis
1. Sample Preparation:
A critical step in LC-MS analysis is the preparation of a sample that is free of interferences and compatible with the LC-MS system.[2][3]
-
Reaction Quenching and Dilution: At the desired time point, an aliquot of the reaction mixture is quenched, typically by rapid cooling and/or the addition of a suitable quenching agent. The quenched sample is then diluted with a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration range of 10-100 µg/mL.[3]
-
Extraction (if necessary): For complex reaction matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to remove salts, catalysts, and other interfering substances.[2][3]
-
Filtration: The diluted sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column or instrument tubing.[4]
2. Liquid Chromatography Conditions:
The choice of column and mobile phase is crucial for achieving good separation of the starting material, product(s), and any byproducts.
-
Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.0-4.6 mm internal diameter, 2.5-5 µm particle size) is generally suitable for the separation of halogenated nitroaromatic compounds.
-
Mobile Phase: A gradient elution is typically employed to effectively separate compounds with a range of polarities.
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A representative gradient would be: 10-95% B over 10-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry Conditions:
The mass spectrometer settings are optimized to achieve sensitive detection and fragmentation of the target analytes.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for nitroaromatic compounds as they can be readily deprotonated.[5] Atmospheric pressure chemical ionization (APCI) in negative mode can also be utilized, as it is known to be effective for this class of compounds through electron capture.[6][7]
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.
-
Detection Mode:
-
Full Scan: To identify all ions within a specified mass range.
-
Selected Ion Monitoring (SIM): To selectively monitor for the expected m/z of the starting material and product(s) for increased sensitivity.
-
Tandem MS (MS/MS): To induce fragmentation of a selected precursor ion and obtain a characteristic fragmentation pattern for structural confirmation. Common fragmentations for nitroaromatics include the loss of NO and NO2.[5]
-
Data Presentation: Representative LC-MS Data
The following table summarizes the expected LC-MS data for the analysis of a hypothetical SNAr reaction of this compound with a generic amine nucleophile (R-NH2).
| Compound | Retention Time (min) | [M-H]- (m/z) | Key MS/MS Fragments (m/z) |
| This compound | 8.5 | 290.9 / 292.9 (Br isotope pattern) | 244.9 (-NO2), 198.9 (-NO2, -NO2) |
| N-Alkyl-5-methoxy-2,4-dinitroaniline (Product) | 7.2 | Varies with R-group | Varies, but expect loss of NO2 and fragments from R-group |
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the confirmation of reaction products, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass-based detection. | High sensitivity and selectivity; provides molecular weight and structural information; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[8][9] | Higher cost and complexity of instrumentation; potential for matrix effects.[8] |
| GC-MS | Separation by gas chromatography followed by mass-based detection. | Excellent separation efficiency for volatile compounds; extensive libraries of mass spectra for compound identification. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds; not suitable for high molecular weight or thermally labile products.[9] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Provides unambiguous structural elucidation; can identify and quantify components in a mixture without chromatographic separation.[10] | Lower sensitivity compared to MS; requires higher sample concentrations and purity for clear spectra; complex mixtures can lead to overlapping signals. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. | Fast and non-destructive; excellent for identifying the presence or absence of key functional groups (e.g., N-O stretches of the nitro group, N-H stretches of an amine product).[11][12][13] | Provides limited information on the overall molecular structure; not well-suited for complex mixture analysis or quantification without calibration. |
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Nucleophilic Aromatic Substitution of this compound.
Caption: General workflow for LC-MS analysis of reaction products.
Conclusion
LC-MS stands out as a highly effective and versatile technique for the confirmation of this compound reaction products. Its combination of separation power, sensitivity, and ability to provide molecular weight and structural information makes it superior to other methods for the analysis of complex reaction mixtures. While techniques like GC-MS, NMR, and FTIR have their specific applications and can provide complementary information, LC-MS offers the most comprehensive and efficient solution for routine reaction monitoring and final product confirmation in a drug discovery and development setting. The choice of analytical technique will ultimately depend on the specific goals of the analysis, the nature of the expected products, and the available instrumentation.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. opentrons.com [opentrons.com]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 9. blog.organomation.com [blog.organomation.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Unlocking Novel Bioactive Scaffolds: A Comparative Guide to Compounds Synthesized from 1-Bromo-5-methoxy-2,4-dinitrobenzene
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. The strategic functionalization of readily available starting materials is a cornerstone of this process. 1-Bromo-5-methoxy-2,4-dinitrobenzene emerges as a highly promising, yet underexplored, scaffold for the synthesis of diverse compound libraries. Its activated aromatic ring, substituted with a displaceable bromine atom and electron-withdrawing nitro groups, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of novel compounds that can be synthesized from this versatile precursor, offering insights into their characterization, potential biological activities, and performance against alternative bioactive molecules.
While specific examples of novel compounds derived directly from this compound are not extensively documented in publicly available literature, the reactivity of the closely related analog, 1-Bromo-2,4-dinitrobenzene, provides a robust framework for predicting the synthetic possibilities and biological potential of its methoxy-substituted counterpart. The principles of nucleophilic aromatic substitution are directly transferable, suggesting that a wide array of amines, phenols, and other nucleophiles can be readily introduced to generate novel derivatives.
This guide will focus on a representative class of novel compounds—benzimidazole derivatives—synthesized from 1-Bromo-2,4-dinitrobenzene, and compare their potential with other relevant bioactive brominated and methoxylated aromatic compounds.
Comparative Analysis of Synthesized Compounds
The following table summarizes the key characteristics of novel benzimidazole derivatives synthesized from 1-Bromo-2,4-dinitrobenzene, providing a template for the expected outcomes when using this compound as the starting material.
| Compound ID | Structure | Molecular Formula | Yield (%) | Melting Point (°C) | Biological Activity |
| BZD-1 | 5-nitro-2-phenyl-1-ethyl benzimidazole | C₁₅H₁₃N₃O₂ | - | - | Antifungal |
| BZD-2 | 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazole | C₁₅H₁₂BrN₃O₂ | - | - | Antifungal |
| BZD-3 | 2-(p-bromophenyl)-5-nitro-1-cyclopentyl benzimidazole | C₁₈H₁₆BrN₃O₂ | - | - | Antifungal |
Data for BZD-1, BZD-2, and BZD-3 are based on the synthesis from 1-Bromo-2,4-dinitrobenzene as a representative example.
Performance Against Alternative Bioactive Compounds
The novel compounds derived from the dinitrobenzene scaffold exhibit promising biological activities, particularly as antifungal agents. For a comprehensive evaluation, their performance can be compared with existing antifungal drugs and other bioactive brominated/methoxylated compounds.
| Compound Class | Example Compound | Mechanism of Action (if known) | Key Advantages | Key Limitations |
| Novel Benzimidazoles (from dinitrobenzene scaffold) | BZD-1, BZD-2, BZD-3 | Likely inhibition of fungal microtubule synthesis | Potentially novel mechanism to overcome resistance, broad-spectrum activity | Limited in vivo data, potential for off-target effects |
| Azole Antifungals | Fluconazole | Inhibition of ergosterol biosynthesis | Well-established clinical use | Increasing incidence of resistance |
| Bioactive Bromophenols | Various marine-derived compounds | Antioxidant, anticancer | Natural product origin, diverse bioactivities | Often complex structures, challenging synthesis |
| Bioactive Methoxy-substituted Aromatics | Combretastatin A4 | Tubulin polymerization inhibitor | Potent anticancer activity | Poor water solubility, potential for cardiotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the representative benzimidazole derivatives.
Synthesis of Novel Benzimidazole Derivatives
The synthesis of novel benzimidazole derivatives from 1-Bromo-2,4-dinitrobenzene is a two-step process involving the initial formation of an N-substituted-2,4-dinitroaniline, followed by reductive cyclization. The same principle applies to this compound.
Step 1: Synthesis of N-substituted-2,4-dinitroanilines
-
To a solution of 1-Bromo-2,4-dinitrobenzene (1.0 eq) in ethanol, add the desired primary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure N-substituted-2,4-dinitroaniline.
Step 2: Reductive Cyclization to form Benzimidazoles
-
The N-substituted-2,4-dinitroaniline (1.0 eq) is dissolved in a mixture of ethanol and hydrochloric acid.
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) is added portion-wise to the solution.
-
The reaction mixture is refluxed for 3-4 hours.
-
After cooling, the mixture is poured into ice-cold water and basified with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to yield the desired benzimidazole derivative.
Antifungal Activity Screening
The synthesized compounds are screened for their antifungal activity using the broth microdilution method against a panel of pathogenic fungal strains.
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
A standardized fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, is determined visually.
-
Fluconazole is used as a positive control.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and processes.
Caption: Synthetic pathway for novel benzimidazole derivatives.
Comparative Guide to the Biological Activity of 1-Bromo-5-methoxy-2,4-dinitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of novel derivatives of 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of specific experimental data for derivatives of this parent compound, this document leverages data from structurally related nitroaromatic and bromo-aromatic compounds to provide a predictive comparison and a guide for future experimental validation. The methodologies and potential mechanisms of action are based on established findings for these related molecular classes.
Comparative Performance Data
The following tables summarize the biological activities of compounds structurally related to this compound derivatives. This data is intended to serve as a benchmark for the expected potency of novel derivatives.
Table 1: Comparative Anticancer Activity of Related Bromo- and Nitro-Aromatic Compounds
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Chalcone Derivative | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL (~97) | Doxorubicin | 10.61 µg/mL (~18) | [1] |
| Bromophenol Derivative | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Data not quantified, but induced apoptosis | - | - | [2] |
Table 2: Comparative Antimicrobial Activity of Related Bromo- and Nitro-Aromatic Compounds
| Compound Class | Specific Derivative Example | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Benzimidazole Derivative | Derivative of 1-Bromo-2,4-dinitrobenzene | Candida albicans | 12.5 | - | - | [3] |
| Benzimidazole Derivative | Derivative of 1-Bromo-2,4-dinitrobenzene | Candida glabrata | 12.5 | - | - | [3] |
| Benzimidazole Derivative | Derivative of 1-Bromo-2,4-dinitrobenzene | Candida krusei | 12.5 | - | - | [3] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strains (bacteria or fungi) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test derivatives and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or the use of a growth indicator dye can be employed.
Visualizations of Pathways and Workflows
Proposed Antimicrobial Mechanism of Action
Nitroaromatic compounds often exert their antimicrobial effect through reductive activation. The nitro groups are reduced within the microbial cell to form highly reactive nitroso and hydroxylamine intermediates, which can lead to DNA damage and cell death.[4]
Caption: Proposed antimicrobial mechanism of nitroaromatic derivatives.
Proposed Anticancer Signaling Pathway
Dinitrophenol and its ethers are known uncouplers of oxidative phosphorylation in mitochondria.[5] This disruption of cellular energy metabolism can lead to increased reactive oxygen species (ROS), depletion of glutathione (GSH), and ultimately, apoptosis.[6]
Caption: Anticancer signaling via mitochondrial uncoupling and oxidative stress.
Experimental Workflow for Biological Activity Validation
A logical workflow for the synthesis and biological evaluation of novel derivatives of this compound.
Caption: Workflow for synthesis and biological validation of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Bromo-5-methoxy-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from closely related analogues to provide a comprehensive overview of its expected reactivity. The information herein is intended to support research and development in medicinal chemistry and related fields where understanding SNAr mechanisms is crucial.
Comparative Kinetic Data
The rate of nucleophilic aromatic substitution is significantly influenced by the nature of the leaving group and the presence of substituents on the aromatic ring. To contextualize the reactivity of this compound, the following table summarizes experimentally determined second-order rate constants (k₂) for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine in different solvents.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³ |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³ |
| This compound | Piperidine | Methanol | 25 | Estimated ~10⁻⁴ - 10⁻⁵ |
Note on the Estimation for this compound:
The rate constant for this compound is an educated estimate based on established principles of SNAr kinetics:
-
Leaving Group Effect: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The carbon-halogen bond is broken in a subsequent, faster step. Consequently, the reaction rate is inversely proportional to the electronegativity of the halogen (F > Cl > Br > I), as a more electronegative halogen makes the ipso-carbon more electrophilic. The data for 1-halo-2,4-dinitrobenzenes in the table illustrates this trend.
-
Substituent Effect: The methoxy group (-OCH₃) at the 5-position is an electron-donating group through resonance, which is expected to decrease the electrophilicity of the aromatic ring and thus slow down the rate of nucleophilic attack. While it also has an electron-withdrawing inductive effect, the resonance effect is generally more significant for substituents para to a nitro group. Therefore, the presence of the methoxy group is anticipated to decrease the reaction rate compared to the unsubstituted 1-Bromo-2,4-dinitrobenzene.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and for conducting kinetic studies of its reaction with a nucleophile.
Synthesis of this compound
This proposed synthesis is adapted from procedures for similar substituted dinitrobenzenes.
Materials:
-
3-Bromoanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 5.0 g of 3-bromoanisole to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding 5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-bromoanisole in sulfuric acid over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
Kinetic Analysis of the Reaction with Piperidine
The kinetics of the reaction can be monitored using UV-Vis spectrophotometry by observing the formation of the product, N-(5-methoxy-2,4-dinitrophenyl)piperidine, which has a distinct absorbance maximum at a different wavelength from the reactants.
Materials and Equipment:
-
This compound
-
Piperidine
-
Anhydrous Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous methanol (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in anhydrous methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Determination of the Wavelength of Maximum Absorbance (λ_max) of the Product:
-
Mix a small amount of the this compound stock solution with an excess of the piperidine stock solution and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine its λ_max.
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to the determined λ_max of the product.
-
Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25°C).
-
In a cuvette, place a known volume of the piperidine solution (in large excess to ensure pseudo-first-order conditions).
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and start the stopwatch simultaneously.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment with different concentrations of piperidine.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be determined by plotting k_obs versus the concentration of piperidine. The slope of this plot will be k₂.
-
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Signaling Pathway: The SNAr Mechanism
Caption: The SNAr mechanism for the reaction of this compound with piperidine.
Experimental Workflow for Kinetic Studies
Caption: Workflow for the kinetic analysis of the nucleophilic substitution reaction.
A Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems for Drug Development and Research
A deep dive into the nucleophilic aromatic substitution (SNAr) reactions of dinitroanisole isomers reveals significant differences in leaving group ability, with the 2,6-dinitroanisole isomer exhibiting markedly superior reactivity compared to its 2,4- and 3,5- counterparts. This analysis, crucial for researchers and professionals in drug development, provides a quantitative and qualitative comparison supported by experimental data, detailed protocols, and mechanistic visualizations.
The efficiency of the methoxy group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the substitution pattern of nitro groups on the phenyl ring. This guide compares the leaving group ability of the methoxy group in 2,4-dinitroanisole, 2,6-dinitroanisole, and 3,5-dinitroanisole, providing valuable insights for optimizing synthetic routes in medicinal chemistry and related fields.
Quantitative Comparison of Reactivity
The reactivity of dinitroanisole isomers towards nucleophiles is a direct indicator of the methoxy group's leaving ability. Kinetic studies involving the reaction of these isomers with piperidine in benzene provide a basis for a quantitative comparison.
| Substrate | Relative Rate of SNAr with Piperidine in Benzene | pKa of Conjugate Acid (Dinitrophenol) |
| 2,6-Dinitroanisole | ~1000 | 3.71 |
| 2,4-Dinitroanisole | 1 | 4.11 |
| 3,5-Dinitroanisole | Not directly comparable, significantly less reactive in thermal SNAr | ~6.7 |
Note: The relative rate for 3,5-dinitroanisole is an estimation based on the general principles of SNAr reactions, as direct comparable kinetic data with piperidine was not found. The pKa values are for the corresponding dinitrophenols in water.
The data clearly indicates that 2,6-dinitroanisole is approximately 1000 times more reactive than 2,4-dinitroanisole in the SNAr reaction with piperidine[1]. This dramatic difference in reactivity highlights the critical role of the positioning of the electron-withdrawing nitro groups.
Mechanistic Insights and Leaving Group Ability
The leaving group's ability is intrinsically linked to the stability of the anion formed upon its departure. In this context, the acidity of the corresponding dinitrophenols provides a reliable measure of the stability of the dinitrophenoxide leaving group. A lower pKa value signifies a more acidic phenol and a more stable conjugate base (phenoxide), which in turn corresponds to a better leaving group.
The pKa values of the corresponding dinitrophenols are:
Based on these pKa values, the stability of the corresponding phenoxide ions, and thus the leaving group ability of the methoxy group, follows the order:
2,6-Dinitrophenoxy > 2,4-Dinitrophenoxy > 3,5-Dinitrophenoxy
This trend is consistent with the observed reactivity in SNAr reactions. The superior leaving group ability in the 2,6-isomer can be attributed to the significant steric hindrance provided by the two ortho-nitro groups, which can destabilize the ground state of the anisole and stabilize the transition state leading to the Meisenheimer complex. Furthermore, both ortho-nitro groups can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.
In the case of 2,4-dinitroanisole, both the ortho and para nitro groups contribute to the stabilization of the intermediate. However, the steric effect is less pronounced compared to the 2,6-isomer. For 3,5-dinitroanisole, the nitro groups are in the meta position relative to the methoxy group. While they provide inductive electron withdrawal, they cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance, rendering it a much poorer substrate for SNAr and the methoxy group a significantly worse leaving group.
Experimental Protocols
A representative experimental protocol for determining the kinetics of the reaction between a dinitroanisole isomer and piperidine is outlined below.
Objective: To determine the second-order rate constant for the reaction of a dinitroanisole isomer with piperidine by monitoring the formation of the N-substituted product spectrophotometrically.
Materials:
-
Dinitroanisole isomer (2,4-, 2,6-, or 3,5-)
-
Piperidine
-
Benzene (or other suitable aprotic solvent)
-
Spectrophotometer
-
Thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the dinitroanisole isomer in benzene of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of piperidine solutions in benzene of varying known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-arylated piperidine product.
-
Place a known volume of the dinitroanisole solution into a cuvette and equilibrate to the desired reaction temperature in the thermostatted cell holder.
-
Initiate the reaction by rapidly injecting a known volume of a piperidine solution into the cuvette and mixing thoroughly.
-
Record the absorbance at the chosen wavelength as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Piperidine] >> [Dinitroanisole]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine.
-
Visualizing the Reaction Pathway and Logical Relationships
To better understand the factors influencing the leaving group ability, the following diagrams illustrate the SNAr reaction pathway and the logical relationship between isomer structure and reactivity.
References
- 1. 3,5-DINITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 4. Mechanistic and kinetic aspects of the photoinduced OCH3 substitution in 3,5-dinitroanisole. A probe for solvent effects in thermal reactions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Alternative reagents to 1-Bromo-5-methoxy-2,4-dinitrobenzene for SNAr
Comparison Guide: Alternative Reagents for SNAr Reactions
Topic: Alternative Reagents to 1-Bromo-5-methoxy-2,4-dinitrobenzene for SNAr Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of alternative reagents to this compound for Nucleophilic Aromatic Substitution (SNAr) reactions. The performance of various alternatives is evaluated based on experimental data, focusing on the nature of the leaving group, which is a critical factor in determining reaction rates.
The Mechanism and Influence of the Leaving Group in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs), such as nitro groups (NO₂), positioned ortho or para to the leaving group.[1][2]
The reaction typically proceeds through a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the rate-determining step because it involves the temporary loss of aromaticity.[3][4]
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group.[3]
A key feature of the SNAr mechanism is the inverted reactivity order of halogens as leaving groups compared to Sₙ2 reactions. The typical SNAr reactivity order is:
This is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) strongly withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[3][6] The C-X bond cleavage occurs in the fast, second step, so bond strength is less critical than the activation of the ring towards attack.[7]
Comparison of Alternative Leaving Groups
The most common alternatives to this compound involve replacing the bromo group with other halogens or different functionalities. The choice of leaving group directly impacts reaction kinetics.
Quantitative Data: Reaction of 2,4-Dinitrobenzene Derivatives with Hydrazine
The following table summarizes kinetic data from a study on the reaction of various 1-substituted-2,4-dinitrobenzenes with hydrazine in DMSO at 25°C. While the substrate is not the exact 5-methoxy derivative, the relative reactivity trends of the leaving groups are directly comparable.
| Leaving Group (X) | 10k (l mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | pKa of Leaving Group's Conjugate Acid |
| -Cl | 5259 | 2.78 | 221.52 | 1.80 |
| -SOPh | 9.45 | 28.83 | 187.22 | 7.10 |
| -SPh | 9.60 | 15.41 | 231.66 | 10.30 |
| -OPh | 2.59 | 5.74 | 236.91 | 18.0 |
| -OCH₃ | 1.39 | 5.17 | 243.97 | 29.0 |
Data sourced from a study on the hydrazinolysis of 2,4-dinitrobenzene derivatives.[8]
Analysis:
-
Reactivity: The chloro-derivative is significantly more reactive than derivatives with sulfoxide, sulfide, phenoxy, or methoxy leaving groups.[8]
-
Thermodynamics: The reaction with 1-chloro-2,4-dinitrobenzene has a remarkably low activation enthalpy (ΔH‡), contributing to its high rate constant.[8]
-
Leaving Group Basicity: The leaving group's ability is influenced by its basicity; however, the relationship is complex and also depends on steric hindrance and the potential for intramolecular hydrogen bonding in the transition state.[4][8]
Relative Reactivity of Halogen Leaving Groups
The "element effect" in SNAr reactions clearly demonstrates the superior reactivity of fluoro-substituted substrates.
| Leaving Group | Relative Reactivity | Rationale |
| -F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[5][9] |
| -Cl | Intermediate | Reactivity is similar to or slightly less than bromo-derivatives.[5] |
| -Br | Intermediate | Generally considered a good leaving group for SNAr, with reactivity comparable to chloro-derivatives.[5] |
| -I | Lowest | The lower electronegativity provides less activation for the initial nucleophilic attack.[7] |
In one study, a fluoro-substituted substrate was observed to react 3300 times faster than the corresponding iodo-substituted one.[7]
Experimental Protocols
The following protocols are generalized for SNAr reactions and can be adapted for various nucleophiles and substrates.
General Protocol for SNAr Reaction
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene, 1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP, or Ethanol).[10][11]
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine or alkoxide, 1.0 - 1.2 eq). If the nucleophile is not a strong base itself, add an auxiliary base (e.g., K₂CO₃, Na₂CO₃, or Et₃N, 1.5 - 2.0 eq) to neutralize the acid formed during the reaction.[10]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-100°C) for a period ranging from 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., water or ethanol), and dried.[11]
-
Alternatively, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Example Protocol: Synthesis of 2,4-Dinitrophenyl Methyl Ether
This protocol is adapted from the literature for the preparation of 2,4-dinitrophenyl methyl ether from 1-chloro-2,4-dinitrobenzene.[8]
-
Prepare a solution of sodium methoxide by dissolving an equimolar amount of sodium metal in methanol.
-
To this solution, add 1-chloro-2,4-dinitrobenzene at room temperature with stirring.
-
After the reaction is complete (monitor by TLC), work up the mixture by adding water.
-
The precipitated product is filtered, and the remaining aqueous solution is extracted with an ether.
-
Dry the combined product and ether extracts over anhydrous MgSO₄.
-
Isolate the final product by solvent evaporation and recrystallize from methanol to yield pale yellow needles.
Visualized Workflows and Relationships
Conclusion
For researchers seeking alternatives to this compound, the corresponding fluoro- and chloro-derivatives are the most effective substitutes for enhancing SNAr reaction rates.
-
1-Fluoro-5-methoxy-2,4-dinitrobenzene is predicted to be the most reactive alternative due to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack.[5]
-
1-Chloro-5-methoxy-2,4-dinitrobenzene serves as a highly effective and often more economical alternative, demonstrating significantly higher reactivity than substrates with bromo, phenoxy, or methoxy leaving groups.[8]
The choice of reagent should be guided by the desired reaction kinetics, the nature of the nucleophile, and economic considerations. The use of polar aprotic solvents and appropriate bases will further optimize reaction conditions for a successful substitution.[10]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic chemistry - Favourability of leaving groups in nucleophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 10. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Efficiency of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction efficiency of 1-Bromo-5-methoxy-2,4-dinitrobenzene in comparison to its halogenated alternatives. The information presented herein is curated from experimental data to assist researchers in selecting the optimal substrate for their synthetic needs, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry and materials science.
Executive Summary
This compound is a highly activated aryl halide frequently employed in SNAr reactions. Its reactivity is benchmarked against its fluoro and chloro analogs to provide a clear efficiency comparison. The general reactivity trend for nucleophilic aromatic substitution on activated systems follows the order of F > Cl ≈ Br > I. This guide presents quantitative data from analogous systems to illustrate this principle and provides detailed experimental protocols for key reactions.
Data Presentation: Benchmarking Reaction Efficiency
The following tables summarize the reaction rates of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol. This data, from a conductometric study, provides a strong comparative framework for understanding the leaving group's effect on reaction efficiency. While this specific dataset does not include the 5-methoxy substituent, the established principles of SNAr suggest a similar trend will be observed. The "element effect" dictates that the more electronegative halogen (Fluorine) is the better leaving group in this context.
Table 1: Specific Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine in 95% Ethanol at 25.0°C [1]
| Substrate | Initial Concentration (mol/L) | Specific Rate Constant (k) (L mol⁻¹ min⁻¹) |
| 1-Chloro-2,4-dinitrobenzene | 0.005 | 1.13 |
| 1-Bromo-2,4-dinitrobenzene | 0.005 | 0.98 |
| 1-Iodo-2,4-dinitrobenzene | 0.005 | 0.25 |
Table 2: Specific Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine in 95% Ethanol at 40.0°C [1]
| Substrate | Initial Concentration (mol/L) | Specific Rate Constant (k) (L mol⁻¹ min⁻¹) |
| 1-Chloro-2,4-dinitrobenzene | 0.005 | 3.45 |
| 1-Bromo-2,4-dinitrobenzene | 0.005 | 3.05 |
| 1-Iodo-2,4-dinitrobenzene | 0.005 | 0.88 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of 1-halo-2,4-dinitrobenzene derivatives.
Experimental Protocol 1: Conductometric Measurement of Reaction Velocity[1]
Objective: To determine the specific rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
Piperidine
-
95% Ethanol
-
RC-18 Conductivity Bridge with an oscilloscope detector
-
Constant temperature bath
Procedure:
-
Prepare stock solutions of the 1-halo-2,4-dinitrobenzene derivatives and piperidine in 95% ethanol at the desired concentrations.
-
Equilibrate the reactant solutions and the conductivity cell in a constant temperature bath set to the desired reaction temperature (e.g., 25.0°C or 40.0°C).
-
Mix equal volumes of the 1-halo-2,4-dinitrobenzene and piperidine solutions directly in the conductivity cell to initiate the reaction.
-
Immediately begin monitoring the change in conductance of the solution over time using the conductivity bridge.
-
Record conductance readings at regular intervals until the reaction is complete or a significant change is observed.
-
The specific rate constant (k) is determined from the slope of a plot of the reciprocal of the concentration of the reactants versus time.
Experimental Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
Objective: To synthesize N-substituted-5-methoxy-2,4-dinitroanilines from 1-halo-5-methoxy-2,4-dinitrobenzenes.
Materials:
-
This compound (or fluoro/chloro analog)
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., Ethanol, Acetonitrile, DMSO)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the 1-halo-5-methoxy-2,4-dinitrobenzene (1 equivalent) in the chosen solvent.
-
Add the amine (1-1.2 equivalents) to the solution. If the amine is used as its salt, add a base (1.5-2 equivalents) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture. Otherwise, proceed with an aqueous work-up.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted-5-methoxy-2,4-dinitroaniline.
Visualizations
Logical Workflow for Substrate Reactivity Comparison
Caption: A logical workflow for the comparative analysis of SNAr substrate efficiency.
Signaling Pathway: General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Bromo-5-methoxy-2,4-dinitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 1-Bromo-5-methoxy-2,4-dinitrobenzene and its derivatives. The information presented herein is essential for researchers and professionals involved in drug development and quality control, offering insights into method selection, validation, and implementation.
Introduction
This compound is a key intermediate in various synthetic pathways. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This guide focuses on the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to provide a comparative analysis of their performance based on key validation parameters.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of each analytical method is summarized in the table below. The data presented are representative values for nitroaromatic compounds, providing a basis for comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with stationary phase, followed by UV detection. | Separation based on volatility and polarity, with mass-based detection and identification. | Quantification based on the absorption of ultraviolet-visible light by the analyte. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.03 - 1.5 µg/mL | 1.5 - 15 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation provides structural information) | Low to Moderate (potential for interference from other absorbing species) |
| Robustness | Good | Good | Moderate |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for this compound derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for nitroaromatic compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water can be effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is expected to be around 254 nm for dinitrobenzene compounds.[2]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
-
Accuracy: Determined by the recovery of a known amount of spiked analyte in a sample matrix.
-
Precision: Assessed by repeatedly analyzing the same sample (intra-day and inter-day precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is ideal for the identification and quantification of volatile and semi-volatile derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for halogenated nitroaromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane or hexane). Derivatization may be necessary to improve the volatility of certain derivatives.
-
Validation Parameters:
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar approaches as for HPLC, but with the mass spectrometer as the detector.
-
Specificity: Confirmed by the unique mass spectrum of the analyte, including its molecular ion and fragmentation pattern.
-
UV-Vis Spectrophotometry
This is a simpler and more rapid method for the quantification of the target compound in solutions, particularly for routine assays where high specificity is not the primary concern.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the analytical wavelength range, such as ethanol or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the pure compound across the UV-Vis spectrum. Dinitrobenzene compounds typically exhibit absorbance in the UV region.[3]
-
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Validation Parameters:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing a sample with a known concentration.
-
Precision: Evaluated by repeated measurements of the same sample.
-
LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.
Caption: A flowchart of the analytical method validation process.
Sample Preparation and Analysis Workflow for HPLC and GC-MS
This diagram outlines the general steps involved in preparing a sample and analyzing it using chromatographic techniques.
Caption: A generalized workflow for sample analysis by chromatography.
Conclusion
The choice of an analytical method for this compound and its derivatives depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quantification, offering a good balance of performance and throughput.
-
GC-MS provides the highest level of specificity and is invaluable for structural elucidation and the analysis of complex mixtures, although it may require more extensive sample preparation.
-
UV-Vis Spectrophotometry is a simple and rapid technique suitable for high-concentration samples and preliminary screening, but it lacks the specificity of chromatographic methods.
Proper cross-validation of these methods is essential to ensure the reliability and accuracy of analytical data. By comparing the performance characteristics and understanding the experimental protocols, researchers can select and implement the most appropriate method for their specific application.
References
Purity assessment of synthesized compounds using 1-Bromo-5-methoxy-2,4-dinitrobenzene
In the landscape of chemical synthesis and drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comprehensive comparison of various methods for purity assessment, with a focus on the use of derivatizing agents like 1-Bromo-5-methoxy-2,4-dinitrobenzene and its more common analogues, alongside modern non-derivatization techniques.
For researchers, scientists, and drug development professionals, the choice of a suitable purity assessment method is contingent on several factors, including the chemical nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. This guide aims to facilitate this decision-making process by presenting objective comparisons and supporting experimental data.
The Role of Derivatization in Purity Analysis
Compounds that lack a suitable chromophore or are not readily detectable by common analytical techniques can be chemically modified through derivatization to enable or enhance their detection. Halogenated dinitroaromatic compounds are a class of reagents used for this purpose, particularly for compounds containing primary and secondary amine or phenolic functional groups.
While this compound is not a widely documented reagent for routine purity assessment, its structural similarity to well-established derivatizing agents, such as 1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent), suggests its potential utility in this application. These reagents react with nucleophilic groups on the target molecule to introduce a strongly UV-absorbing dinitrophenyl moiety, facilitating detection and quantification by High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the key performance characteristics of different purity assessment methodologies. This data is compiled from various studies and should be considered as a general guide. Actual performance may vary depending on the specific compound and experimental conditions.
| Method | Principle | Target Analytes | Typical LOD/LOQ | Linearity (R²) | Advantages | Disadvantages |
| Derivatization-HPLC (e.g., with FDNB) | Chemical modification to add a UV-active tag, followed by chromatographic separation and UV detection.[1][2] | Primary/secondary amines, phenols.[1] | LOD: ~50 pmol; LOQ: ~1 µmol/L.[2][3] | >0.99.[2] | High sensitivity for compounds lacking chromophores; well-established methods.[1] | Additional reaction step required; potential for side reactions; derivatizing agent can interfere.[4][5] |
| Derivatization-HPLC (e.g., with Dansyl Chloride) | Chemical modification to add a fluorescent tag, followed by chromatographic separation and fluorescence detection.[6] | Primary/secondary amines, phenols.[6][7] | LOD: ~0.04 µg/L.[8] | >0.99.[9] | Very high sensitivity due to fluorescence detection; stable derivatives.[6] | Reaction can be slow; reagent can react with other nucleophiles.[1][10] |
| Quantitative NMR (qNMR) | Direct measurement of the molar concentration of an analyte relative to an internal standard of known purity.[11][12] | Any soluble compound with unique NMR signals. | Dependent on magnetic field strength and number of scans. | Not applicable (primary ratio method). | Absolute quantification without the need for a specific reference standard of the analyte; non-destructive.[13][14] | Lower sensitivity compared to chromatographic methods; requires a certified internal standard; potential for signal overlap.[11][15] |
| LC-MS for Impurity Profiling | Separation of compounds by liquid chromatography followed by mass spectrometric detection and identification of impurities.[16][17] | A wide range of organic molecules. | Highly sensitive, capable of detecting trace-level impurities.[17] | Can be quantitative with appropriate standards. | Provides molecular weight and structural information of impurities; high specificity.[17][18] | Quantification can be complex without specific impurity standards; matrix effects can influence ionization.[16] |
Experimental Protocols
General Protocol for Purity Assessment by Derivatization with a Dinitrophenylating Agent (e.g., FDNB)
This protocol outlines the general steps for derivatizing a sample containing a primary or secondary amine with 1-Fluoro-2,4-dinitrobenzene (FDNB) for HPLC analysis. A similar approach could be adapted for this compound, although reaction conditions may require optimization.
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
Derivatization Reaction:
-
To the sample solution, add an excess of a solution of FDNB in a suitable solvent (e.g., acetone).
-
Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically pH 8-9) to facilitate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour).[1] The reaction should be carried out in the dark to prevent photodegradation of the derivatives.
-
-
Quenching the Reaction: After the incubation period, quench the reaction by adding a small amount of an acid (e.g., hydrochloric acid) to neutralize the excess base.
-
Sample Dilution: Dilute the derivatized sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid) to separate the derivatized compound from any impurities and excess reagent.
-
Detect the derivatized compound using a UV detector at a wavelength where the dinitrophenyl group has strong absorbance (typically around 340-360 nm).[2][3]
-
-
Data Analysis: Determine the purity of the synthesized compound by calculating the peak area of the main derivatized product as a percentage of the total peak area of all detected components (excluding the solvent and reagent peaks).
General Protocol for Purity Assessment by Quantitative NMR (qNMR)
This protocol provides a general workflow for determining the purity of a synthesized compound using qNMR with an internal standard.
-
Selection of Internal Standard: Choose a certified internal standard that has a known purity, is stable, does not react with the sample, and has at least one sharp NMR signal that does not overlap with any signals from the analyte or impurities.[15]
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized compound into an NMR tube.
-
Accurately weigh a precise amount of the certified internal standard and add it to the same NMR tube.
-
Add a known volume of a suitable deuterated solvent to dissolve both the sample and the internal standard completely.[19]
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.[13]
-
-
Data Processing:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate purity assessment method, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for purity assessment using a derivatization agent followed by HPLC analysis.
Caption: Decision tree to guide the selection of an appropriate purity assessment method.
Conclusion
The determination of compound purity is a multifaceted task that requires careful consideration of the analyte's properties and the specific analytical goals. While derivatization-based HPLC methods using reagents like FDNB and dansyl chloride offer excellent sensitivity for specific functional groups, modern techniques like qNMR and LC-MS provide powerful alternatives for absolute quantification and impurity identification, respectively. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of their synthesized compounds.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Rapid resolution liquid chromatography (RRLC) analysis of amino acids using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Advantages And Disadvantages Of Derivatization - 1053 Words | Bartleby [bartleby.com]
- 6. scribd.com [scribd.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. researchgate.net [researchgate.net]
- 9. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fs.usda.gov [fs.usda.gov]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. enovatia.com [enovatia.com]
- 16. lcms.cz [lcms.cz]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chimia.ch [chimia.ch]
- 19. pubsapp.acs.org [pubsapp.acs.org]
Navigating Nucleophilic Aromatic Substitution: A Guide to the Regioselectivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of chemical reactions is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of the reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data from analogous compounds and detailed experimental protocols.
The regioselectivity of nucleophilic aromatic substitution on this compound is predominantly governed by the powerful electron-withdrawing effects of the two nitro groups at the ortho and para positions (C2 and C4) to the bromine atom. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. Consequently, nucleophilic attack is overwhelmingly directed to the carbon atom bearing the bromine, a proficient leaving group. The methoxy group at the C5 position, being meta to the site of substitution, exerts a less significant electronic influence on the reaction's regioselectivity but may affect the overall reaction rate.
Performance Comparison with Alternative Substrates
Due to a lack of extensive, publicly available quantitative data specifically for this compound, we present a comparative analysis using the closely related and well-studied substrate, 1-bromo-2,4-dinitrobenzene. The introduction of a methoxy group at the 5-position in our target molecule is expected to have a modest impact on the reaction rate but not alter the primary site of nucleophilic attack. The following table summarizes the outcomes of SNAr reactions with various nucleophiles on 1-bromo-2,4-dinitrobenzene, which serves as a reliable model for predicting the behavior of this compound.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2,4-Dinitrodiphenylamine | Ethanol, Microwave, 125°C | ~31% | [1] |
| Piperidine | 1-(2,4-Dinitrophenyl)piperidine | 95% Ethanol, 25°C | Not specified | [2] |
| Sodium Methoxide | 1-Methoxy-2,4-dinitrobenzene | Methanol, Room Temperature | 81% | [3] |
Factors Influencing Regioselectivity
The regioselectivity in the nucleophilic aromatic substitution of this compound is a result of several key factors. The interplay of these factors dictates the position of nucleophilic attack and the overall efficiency of the reaction.
Caption: Factors influencing the regioselectivity of SNAr reactions.
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic aromatic substitution reactions on 1-bromo-2,4-dinitrobenzene, which can be adapted for this compound.
Synthesis of 2,4-Dinitrodiphenylamine
This protocol is based on the reaction of 1-bromo-2,4-dinitrobenzene with aniline.
Materials:
-
1-bromo-2,4-dinitrobenzene
-
Aniline
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 1-bromo-2,4-dinitrobenzene (1.0 mmol) and aniline (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 125°C and maintain this temperature for 15 minutes.
-
After cooling to room temperature, the product will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Synthesis of 1-Methoxy-2,4-dinitrobenzene
This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide, which is analogous to the reaction with 1-bromo-2,4-dinitrobenzene.[3]
Materials:
-
1-chloro-2,4-dinitrobenzene (or 1-bromo-2,4-dinitrobenzene)
-
Sodium metal
-
Methanol (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.
-
To this solution, add 1-chloro-2,4-dinitrobenzene (1.0 mmol) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure 1-methoxy-2,4-dinitrobenzene.
General Procedure for Reaction with Alkylamines
This is a general protocol for the reaction of a halo-nitroaromatic compound with an alkylamine.[4]
Materials:
-
1-bromo-2,4-dinitrobenzene (or this compound)
-
Alkylamine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the halo-nitroaromatic compound (10 mmol) in DMF or DMSO (20 mL), add the alkylamine (30 mmol) and K₂CO₃ (30 mmol) or Cs₂CO₃ (30 mmol).
-
Heat the mixture at a temperature between 25-120°C for 2-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, dilute the mixture with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Experimental Workflow
The general workflow for conducting and analyzing a nucleophilic aromatic substitution reaction on this compound is outlined below.
Caption: General experimental workflow for SNAr reactions.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Procedural Guide
Disclaimer: No specific safety data sheet (SDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene was located. The following guidance is based on the available data for the closely related and structurally similar compound, 1-Bromo-2,4-dinitrobenzene. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Researchers and professionals in drug development handling this compound must adhere to stringent safety protocols, not only during its use but also for its disposal. This compound, like its analogue 1-Bromo-2,4-dinitrobenzene, is classified as a hazardous substance, necessitating a meticulous and informed approach to its waste management to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Profile
1-Bromo-2,4-dinitrobenzene is characterized as a toxic and corrosive solid.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[1][3] Skin contact may lead to sensitization, and the substance can cause severe skin and eye burns.[1][3] Due to these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
| Property | Data (for 1-Bromo-2,4-dinitrobenzene) |
| Appearance | Yellow solid/powder |
| Odor | Odorless |
| Melting Point | 70 - 73 °C / 158 - 163.4 °F |
| Primary Hazards | Toxic, Corrosive, Skin Sensitizer |
| Incompatible Materials | Strong oxidizing agents, Water |
This data is for the related compound 1-Bromo-2,4-dinitrobenzene and should be used as a reference.
Personal Protective Equipment (PPE) for Handling and Disposal
When managing waste containing this compound, the following PPE should be worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[4]
-
Skin Protection: A complete suit protecting against chemicals and appropriate protective gloves are necessary.[4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. Contaminated materials and excess chemicals must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Collect all waste material (e.g., contaminated filter paper, weighing boats, gloves) and any unused this compound in a dedicated, properly labeled hazardous waste container.
- The container should be made of a material compatible with the chemical and kept securely sealed when not in use.[3]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Spill Management:
- Minor Spills: In the event of a small spill, remove all ignition sources.[3] Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[3] Place the collected material into a suitable, labeled container for waste disposal.[3]
- Major Spills: For larger spills, evacuate the area and move upwind.[3] Alert your institution's emergency responders.[3] Spill containment should be performed by trained personnel wearing full-body protective clothing and breathing apparatus.[3] Prevent the spillage from entering drains or water courses.[3]
3. Final Disposal:
- All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal plant.[2][5][6]
- Do not empty into drains or dispose of with regular laboratory trash.[1][5]
- Consult your EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the disposal method complies with all relevant regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 1-Bromo-5-methoxy-2,4-dinitrobenzene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-5-methoxy-2,4-dinitrobenzene. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures.[1] It is crucial to handle this compound with appropriate personal protective equipment to prevent exposure. The primary hazards include severe skin burns, eye damage, and toxicity if ingested or in contact with skin.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[3] |
Experimental Protocols and Handling Procedures
Safe handling of this compound is paramount. Always work in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.[4] Avoid direct contact with the substance; do not get it in your eyes, on your skin, or on your clothing.[1][2] Do not breathe dust or fumes.[1][2] After handling, wash your hands and any exposed skin thoroughly.[1][2]
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[1][5]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Type | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.[1][2] |
Spill Response: For minor spills, clean up immediately using dry procedures and avoid generating dust.[6] For major spills, evacuate the area and alert emergency responders.[6] Wear full body protective clothing with breathing apparatus.[6] Contain the spill with sand, earth, or vermiculite and collect it into labeled containers for disposal.[6]
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] This may involve incineration in a licensed apparatus after mixing with a suitable combustible material or burial in a licensed landfill.[6]
Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for handling and disposing of this compound.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
